2-Nitro-1,3-indandione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitroindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMVHVKJXBIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063125 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-33-7 | |
| Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1,3-indandione | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
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| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
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| Record name | 2-nitro-1H-indene-1,3(2H)-dione | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitro-1,3-indandione
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Nitro-1,3-indandione, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical characteristics, and spectral properties, and provides detailed experimental protocols for its synthesis and analysis.
Core Physicochemical Properties
This compound, a derivative of the 1,3-indandione scaffold, is a yellow crystalline solid.[1] Its chemical structure is characterized by a bicyclic aromatic system with two ketone groups and a nitro group at the 2-position of the indane ring. This substitution pattern significantly influences its electronic properties and reactivity.
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₄ | [1][2] |
| Molecular Weight | 191.14 g/mol | [1][2] |
| Melting Point | 125 °C (with decomposition) | [1][3] |
| Boiling Point | 418.9 °C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
| pKa | 2.41 ± 0.20 | |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Spectral Data and Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. While publicly available, complete spectral data is limited, this section outlines the expected characteristics based on the structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons on the benzene ring would likely appear as a multiplet in the range of 7.8-8.2 ppm. The single proton at the 2-position, being adjacent to the electron-withdrawing nitro and carbonyl groups, would be significantly deshielded and appear as a singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group. The carbonyl carbons are expected to resonate in the downfield region, typically around 190-200 ppm. The aromatic carbons would appear in the 120-140 ppm range, and the C2 carbon attached to the nitro group would also be in a characteristic downfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
C=O stretching: Strong absorption bands in the region of 1700-1740 cm⁻¹ corresponding to the two ketone groups.
-
NO₂ stretching: Two distinct bands, a symmetric stretch around 1340-1360 cm⁻¹ and an asymmetric stretch around 1520-1550 cm⁻¹.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the carbonyl groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound by Nitration of 1,3-Indandione
This protocol is adapted from established methods for the nitration of active methylene compounds.[1][4][5][6]
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Ethanol
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-indandione (1 equivalent) in glacial acetic acid with stirring.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1,3-indandione over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.
-
A yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Further purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (125 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).
-
Repeat the measurement two more times and calculate the average melting point.
Determination of Solubility
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
-
Test tubes
-
Vortex mixer
-
Water bath (if heating is required)
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add a small volume (e.g., 1 mL) of a specific solvent to the first test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble in that solvent at that concentration.
-
If the solid does not dissolve, the compound is sparingly soluble or insoluble. The test can be repeated with gentle heating in a water bath to assess temperature effects on solubility.
-
Repeat the process for each of the selected solvents.
-
Record the observations systematically in a table.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical Property Determination Workflow
This diagram outlines the general experimental workflow for determining the key physicochemical properties of a compound like this compound.
Caption: General workflow for determining physicochemical properties.
Biological Activity
Currently, there is a lack of specific data in the public domain regarding the biological activity and potential involvement in signaling pathways of this compound itself. However, the broader class of 1,3-indandione derivatives is known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 2-position is expected to significantly modulate these activities due to its strong electron-withdrawing nature, which can influence receptor binding and metabolic stability. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 3674-33-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
synthesis of 2-Nitro-1,3-indandione from 1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-1,3-indandione from 1,3-indandione. The document details the chemical transformation, experimental protocols, and key quantitative data to support research and development in medicinal chemistry and related fields where this compound is of interest.
Introduction
This compound is a derivative of 1,3-indandione, a versatile scaffold in organic synthesis. The introduction of a nitro group at the active methylene position (C2) significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. This guide focuses on the direct nitration of 1,3-indandione, a straightforward and efficient method for the preparation of this compound.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the electrophilic nitration of the active methylene group of 1,3-indandione. The reaction is typically carried out using concentrated nitric acid, often in the presence of a solvent such as glacial acetic acid or acetic anhydride. The strong electron-withdrawing nature of the two carbonyl groups in 1,3-indandione makes the protons on the C2 carbon acidic, facilitating the formation of an enolate intermediate which then attacks the nitronium ion (NO₂⁺) generated from nitric acid.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1,3-Indandione | C₉H₆O₂ | 146.14 | 129-132 | 327.9 | 1.1 |
| This compound | C₉H₅NO₄ | 191.14 | 125 (dec.)[1] | 418.9[1] | 1.5[1] |
Table 2: Reaction Parameters and Yield
| Reactant | Reagent | Solvent (optional) | Temperature (°C) | Reaction Time | Yield (%) |
| 1,3-Indandione | Conc. Nitric Acid | Glacial Acetic Acid / Acetic Anhydride | < 10 | 1-2 hours | ~78[2] |
Experimental Protocol
This protocol is based on established methods for the nitration of active methylene compounds, specifically adapted for the synthesis of this compound.[3]
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid (optional, as solvent)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-indandione in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to maintain a temperature below 10°C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the stirred solution of 1,3-indandione over a period of 30 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition to prevent side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a beaker filled with crushed ice with constant stirring. A yellow precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a yellow crystalline solid.[3]
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following data is reported in the literature:
-
Appearance: Yellow crystalline solid.[1]
-
Melting Point: 125°C (with decomposition).[1]
-
Spectroscopic Data:
Safety Precautions
-
Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
The direct nitration of 1,3-indandione offers an efficient route to this compound. The procedure is relatively simple and provides a good yield of the desired product. The availability of detailed characterization data allows for straightforward verification of the synthesized compound. This technical guide provides the necessary information for researchers to successfully synthesize and characterize this compound for its further application in various fields of chemical and pharmaceutical research.
References
- 1. lookchem.com [lookchem.com]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Dihydrate | C9H9NO6 | CID 18526546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(3674-33-7) IR Spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
2-Nitro-1,3-indandione CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-1,3-indandione, a versatile chemical intermediate with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores the broader biological activities associated with the indandione scaffold. While specific biological data for the title compound is limited in publicly available literature, this guide serves as a foundational resource for researchers interested in its further investigation and application.
Chemical and Physical Properties
This compound, a derivative of 1,3-indandione, is a yellow crystalline solid. Its core chemical and physical properties are summarized in the table below. The presence of the nitro group at the 2-position significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Reference |
| CAS Number | 3674-33-7 | [1][2] |
| Molecular Formula | C₉H₅NO₄ | [1][2] |
| Molecular Weight | 191.14 g/mol | [1][2] |
| Melting Point | 125 °C (decomposes) | [3] |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in water and organic solvents. | |
| EINECS Number | 222-942-3 |
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic nitration of the active methylene group of 1,3-indandione.[4] This reaction is typically carried out using a nitrating agent such as nitric acid.
Experimental Protocol: Nitration of 1,3-Indandione
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione in a suitable solvent, such as glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to below 10°C with continuous stirring.
-
Nitration: Add concentrated nitric acid dropwise to the cooled and stirred solution. It is crucial to maintain the temperature below 10°C throughout the addition to control the reaction and minimize side products.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.
Synthesis Workflow Diagram
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits characteristic absorption bands. A very intense and complex band is observed in the region of 1641-1650 cm⁻¹, which is attributed to the C=O stretching vibrations. Notably, the typical bands for asymmetric and symmetric stretching vibrations of an aliphatic nitro group are absent, suggesting significant electronic effects from the indandione ring system. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While detailed assigned spectra for this compound are not readily available in the cited literature, ¹H and ¹³C NMR spectroscopy are essential for confirming its structure. The aromatic protons of the indan ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The unique proton at the 2-position, if present in tautomeric forms, would have a characteristic chemical shift. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular weight of 191.14. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the indandione ring. |
Biological Activities and Potential Applications in Drug Development
The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific quantitative biological data for this compound is scarce in the reviewed literature, the parent scaffold and its analogs have been extensively studied.
Overview of Indandione Derivatives' Biological Activities
| Biological Activity | Description |
| Anticoagulant Activity | Certain 2-substituted 1,3-indandiones are known to act as vitamin K antagonists, leading to their use as rodenticides and in some cases, as therapeutic anticoagulants.[5] |
| Antimicrobial Activity | Various derivatives of 1,3-indandione have demonstrated activity against a range of bacteria and fungi.[5] |
| Anticancer Activity | The indandione moiety has been incorporated into molecules designed as potential anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory Activity | Some indandione derivatives have been investigated for their anti-inflammatory properties. |
Potential Signaling Pathways and Mechanisms of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related compounds, several potential pathways could be involved. For instance, in the context of anticoagulant activity, the mechanism would likely involve the inhibition of vitamin K epoxide reductase. For anticancer applications, potential mechanisms could include the induction of apoptosis or the inhibition of specific kinases, though this remains speculative without direct experimental evidence for the title compound.
Experimental Workflow for Biological Evaluation
A general workflow for the initial biological screening of this compound is presented below. This workflow can be adapted for specific assays depending on the desired therapeutic target.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known to be associated with diverse biological activities. This technical guide provides the essential chemical data and a detailed synthetic protocol to facilitate further research into its potential applications. While specific biological data for this compound is currently limited, the provided framework for biological evaluation offers a clear path for its investigation as a potential lead compound in drug discovery programs. Future research should focus on quantitative biological assays to determine its specific activities and elucidate its mechanism of action.
References
Spectroscopic Data for 2-Nitro-1,3-indandione: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-1,3-indandione, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain, detailed experimental spectra for this compound, this document presents predicted data based on the analysis of closely related 2-substituted-1,3-indandione derivatives. The methodologies and expected spectral characteristics are detailed to guide researchers in the analysis of this and similar compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid indane framework with two carbonyl groups and a nitro group at the C2 position. This unique electronic and structural arrangement gives rise to characteristic spectroscopic signatures. The primary analytical techniques for the characterization of this molecule include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
A general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be dominated by the signals from the aromatic protons of the indane ring system and the single proton at the C2 position. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H4, H7) | 7.8 - 8.2 | Multiplet | ~7-8 |
| Aromatic (H5, H6) | 7.6 - 7.9 | Multiplet | ~7-8 |
| Methine (CH -NO₂) | 5.5 - 6.0 | Singlet | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon bearing the nitro group. The carbonyl carbons are expected to be significantly downfield due to their electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1, C3) | 190 - 205 |
| Aromatic Quaternary (C3a, C7a) | 135 - 145 |
| Aromatic CH (C4, C5, C6, C7) | 120 - 138 |
| C -NO₂ (C2) | 85 - 95 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl and nitro groups.
| Functional Group | Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |
| C=O | Stretch | 1700 - 1740 | Strong |
| NO₂ | Asymmetric Stretch | 1540 - 1570 | Strong |
| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |
| C-N | Stretch | 800 - 900 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 191.02 | Molecular ion for C₉H₅NO₄ |
| [M-NO₂]⁺ | 145.03 | Loss of the nitro group |
| [M-CO]⁺ | 163.03 | Loss of a carbonyl group |
| [M-CO-NO₂]⁺ | 117.03 | Subsequent loss of a carbonyl and nitro group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for similar 1,3-indandione derivatives.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Spectra are typically acquired with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Spectra are acquired using a proton-decoupled pulse program with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal TMS standard.
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu model.
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet : 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition :
-
EI-MS : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
ESI-MS : The sample solution is sprayed through a high-voltage capillary to generate charged droplets, from which ions are desolvated and enter the mass analyzer.
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Solubility of 2-Nitro-1,3-indandione in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Nitro-1,3-indandione, a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements describe it as soluble in organic solvents, specific measurements are not documented.[1] This guide summarizes the known physical and chemical properties of this compound and provides a detailed, generalized experimental protocol for determining its solubility. This protocol is intended to enable researchers to generate the necessary quantitative data to support their work in areas such as drug formulation, synthesis, and purification.
Introduction
This compound is a dicarbonyl compound containing a nitro group, giving it a unique chemical profile. Its structural features suggest potential applications as a synthetic intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a critical first step in its practical application. Solubility data is essential for designing crystallization processes, formulating solutions for biological screening, and developing analytical methods.
This document serves as a resource for researchers by consolidating the available information on this compound and providing a clear path forward for determining its solubility characteristics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅NO₄ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 125 °C (decomposes) | [1] |
| CAS Number | 3674-33-7 |
Solubility of this compound: Current State of Knowledge
A thorough search of scientific databases and chemical literature did not yield any quantitative solubility data for this compound in common organic solvents. While some sources qualitatively state that it is "soluble in water and organic solvents," no numerical values (e.g., g/L, mol/L) at specified temperatures are provided.[1]
To facilitate future research and provide a centralized repository for this critical data, Table 2 has been prepared. It is intended to be populated by researchers as experimental data becomes available.
Table 2: Quantitative Solubility of this compound in Common Organic Solvents (Data Not Available)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | |
| Acetone | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | |
| Dichloromethane | Data not available | Data not available | |
| Chloroform | Data not available | Data not available | |
| Toluene | Data not available | Data not available | |
| Hexane | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Dimethylformamide (DMF) | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume or mass of a specific organic solvent. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution becomes saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For finely suspended particles, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter to remove any remaining solid particles.
-
-
Dilution:
-
Accurately transfer a known volume of the filtered supernatant to a volumetric flask.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Considerations for a Robust Solubility Study
-
Purity of Compound and Solvents: The purity of both the this compound and the solvents can significantly impact the solubility results. Use materials of the highest available purity.
-
Temperature Control: Solubility is highly dependent on temperature. Maintain precise temperature control throughout the equilibration period.
-
Equilibration Time: The time required to reach equilibrium can vary. It is advisable to perform a preliminary experiment to determine the minimum time needed for the concentration of the solute in the solution to become constant.
-
Solid Phase Analysis: After the solubility measurement, it is good practice to analyze the remaining solid to ensure that no phase transformation or decomposition of the compound has occurred during the experiment.
Conclusion
While this compound is qualitatively described as soluble in organic solvents, a critical gap exists in the scientific literature regarding quantitative solubility data. This guide provides a framework for researchers to systematically determine the solubility of this compound in various common organic solvents. The detailed experimental protocol and workflow are designed to ensure the generation of accurate and reproducible data, which will be invaluable for the advancement of research and development activities involving this compound. Researchers are encouraged to publish their findings to enrich the collective understanding of this compound's physicochemical properties.
References
An In-depth Technical Guide to the Crystal Structure of 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-Nitro-1,3-indandione, a molecule of interest in various chemical and pharmaceutical research fields. This document details the crystallographic parameters of its dihydrate form, experimental protocols for its synthesis and crystallization, and a summary of its spectroscopic properties.
Introduction
This compound is a derivative of 1,3-indandione, a scaffold known for its diverse biological activities. The introduction of a nitro group at the 2-position significantly influences the electronic properties and reactivity of the molecule. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. The crystal structure of this compound has been determined in its dihydrate form, revealing its existence as a hydronium nitronate salt.
Crystal Structure of this compound Dihydrate
The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing that it crystallizes as a dihydrate. In the solid state, the compound exists as a hydronium nitronate, with the proton from the acidic C-H group at the 2-position transferred to a water molecule.
Crystallographic Data
The crystallographic data for this compound dihydrate are summarized in the table below. The data is based on the work of Simonsen and Jacobsen (1977).
| Parameter | Value |
| Empirical Formula | C₉H₉NO₆ |
| Formula Weight | 227.17 g/mol [1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.756(2) Å |
| b | 5.149(1) Å |
| c | 19.911(5) Å |
| α | 90° |
| β | 102.49(2)° |
| γ | 90° |
| Volume | 976.5 ų |
| Z | 4 |
| Calculated Density | 1.55 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R-factor | 0.069 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct nitration of 1,3-indandione.[1] The following protocol is a representative procedure.
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution of 1,3-indandione. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Crystallization of this compound Dihydrate
To obtain single crystals suitable for X-ray diffraction, the following recrystallization procedure can be employed.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot deionized water to the solution until a slight turbidity persists.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Yellow, prismatic crystals of this compound dihydrate will form over time.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the crystals at room temperature.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O stretching of the dione, and symmetric and asymmetric stretching of the NO₂ group.[2] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the indane ring system. The signal for the proton at the 2-position is absent due to the nitro substitution. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group.[2] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the anhydrous compound (191.14 g/mol ).[3] |
Visualizations
Caption: Molecular structure of the this compound anion.
Caption: Experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Historical Synthesis of 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis methods for 2-Nitro-1,3-indandione, a valuable compound in chemical research and a precursor for various derivatives. This document details the core synthetic strategies, providing experimental protocols and quantitative data to support laboratory work and further investigation into this class of molecules.
Introduction
This compound is a derivative of 1,3-indandione, a bicyclic dicarbonyl compound. The introduction of a nitro group at the 2-position significantly influences the chemical reactivity of the active methylene group, making it a versatile intermediate for further chemical transformations. The historical synthesis of this compound has primarily revolved around two key strategies: the direct nitration of the 1,3-indandione core and the cyclization of a pre-functionalized aromatic precursor.
Core Historical Synthesis Methods
The two principal historical methods for the preparation of this compound are:
-
Direct Nitration of 1,3-Indandione: This is a straightforward, one-step method that involves the electrophilic substitution of a hydrogen atom at the active methylene position of 1,3-indandione with a nitro group.
-
Cyclization of 2-Methoxycarbonyl-ω-nitroacetophenone: This method involves the intramolecular condensation of a substituted acetophenone derivative to form the five-membered ring of the indandione system, with the nitro group already incorporated in the starting material.
Quantitative Data Summary
The following table summarizes the key quantitative data for the historical synthesis methods of this compound, allowing for a direct comparison of the two primary approaches.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |
| Direct Nitration | 1,3-Indandione | Concentrated Nitric Acid | Glacial Acetic Acid | Cooled in an ice bath (below 10°C) | ~78%[1] |
| Cyclization | 2-Methoxycarbonyl-ω-nitroacetophenone | Sodium Hydride | Dry Benzene | Heating for 6 hours | Not explicitly reported |
Experimental Protocols
The following are detailed experimental protocols for the key historical synthesis methods of this compound.
Method 1: Direct Nitration of 1,3-Indandione
This protocol is based on established methods for the nitration of active methylene groups in related indandione structures.[2]
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,3-indandione in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a temperature below 10°C.
-
Slowly add concentrated nitric acid dropwise to the cooled and stirred solution. Careful temperature control is crucial during this addition.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Further wash the product with a cold ethanol-water mixture.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Method 2: Cyclization of 2-Methoxycarbonyl-ω-nitroacetophenone
This protocol is based on a described synthetic route for the formation of this compound from a substituted benzoic acid derivative.[3]
Materials:
-
2-Methoxycarbonyl-ω-nitroacetophenone
-
Sodium Hydride
-
Dry Benzene
-
Water
Procedure:
-
Prepare a suspension of 2-methoxycarbonyl-ω-nitroacetophenone (0.01 mole) in dry benzene (30 ml).
-
To this suspension, add sodium hydride (0.01 mole).
-
Heat the reaction mixture for 6 hours.
-
After the reaction period, the product can be isolated and purified by standard laboratory techniques, which would typically involve quenching the reaction, extraction, and recrystallization.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described historical synthesis methods for this compound.
Caption: Direct nitration of 1,3-indandione.
Caption: Cyclization of a nitro-precursor.
Conclusion
The historical synthesis of this compound has been effectively achieved through two primary routes: direct nitration and intramolecular cyclization. The direct nitration of 1,3-indandione offers a more atom-economical and straightforward approach, with a reported yield of approximately 78%. The cyclization of 2-methoxycarbonyl-ω-nitroacetophenone provides an alternative pathway where the nitro functionality is incorporated prior to the formation of the indandione ring system. This guide provides the necessary details for researchers to understand and potentially replicate these historical methods, serving as a foundation for the development of novel synthetic strategies and the exploration of the rich chemistry of this compound and its derivatives.
References
Thermal Stability and Decomposition of 2-Nitro-1,3-indandione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1,3-indandione is a dicarbonyl compound containing a nitro group, suggesting potential energetic properties and a complex thermal behavior. A thorough understanding of its thermal stability and decomposition pathway is crucial for safe handling, storage, and application in various fields, including pharmaceutical development and materials science. This technical guide synthesizes the currently available data on the thermal properties of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅NO₄ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Melting Point | 119 - 125 °C (with decomposition) | [2] |
Thermal Stability and Decomposition
Without experimental data, a definitive decomposition pathway cannot be established. However, based on the thermal behavior of similar nitro-containing organic compounds, a possible decomposition mechanism can be hypothesized. The initial step would likely involve the cleavage of the C-NO₂ bond, which is typically the weakest bond in such molecules. This would be followed by a cascade of complex reactions.
To provide a framework for future experimental investigation, a generalized experimental workflow for characterizing the thermal stability and decomposition of a compound like this compound is presented below.
Experimental Protocols
A comprehensive thermal analysis of this compound would involve the following experimental protocols:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and rate of mass loss upon heating.
-
Apparatus: A thermogravimetric analyzer.
-
Method:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).
-
The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative side reactions.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Method:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated from ambient temperature through the decomposition range at a constant heating rate (e.g., 5, 10, and 20 °C/min).
-
The experiment is conducted under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.
-
Evolved Gas Analysis - Mass Spectrometry (EGA-MS)
-
Objective: To identify the gaseous products evolved during thermal decomposition.
-
Apparatus: A TGA instrument coupled to a mass spectrometer.
-
Method:
-
A TGA experiment is performed as described above.
-
The gases evolved from the sample during heating are transferred to a mass spectrometer via a heated transfer line.
-
Mass spectra of the evolved gases are recorded continuously as a function of temperature.
-
The mass-to-charge ratio (m/z) of the detected ions is used to identify the decomposition products.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical decomposition pathway for this compound.
Caption: Experimental workflow for thermal analysis.
Caption: Hypothetical decomposition pathway.
Conclusion
While the decomposition temperature of this compound is reported to be in the range of 119-125°C, a comprehensive understanding of its thermal stability and decomposition mechanism is currently limited by the lack of detailed experimental data. The protocols and hypothetical pathway outlined in this guide provide a roadmap for future research to fully characterize this compound. Such studies are imperative for ensuring its safe handling and for predicting its behavior in various applications. Researchers, scientists, and drug development professionals are encouraged to conduct further investigations to elucidate the thermal properties of this compound.
References
Tautomerism in 2-Nitro-1,3-indandione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-nitro-1,3-indandione. Drawing upon spectroscopic data, computational studies, and analysis of analogous 2-substituted indandione derivatives, this document elucidates the structural forms, equilibrium dynamics, and potential biological significance of this complex molecular system.
Introduction to Tautomerism in this compound
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, spectroscopic properties, and biological activity. This compound, a derivative of the versatile indane-1,3-dione scaffold, exhibits a particularly interesting and complex tautomerism due to the presence of both β-dicarbonyl and nitro functionalities.[1][2] This allows for the existence of multiple tautomeric forms, primarily through keto-enol and nitro-aci-nitro rearrangements.
The principal tautomeric forms of this compound are the diketo-nitro form, the enol-nitro form, and the aci-nitro (or nitronic acid) form. The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and pH. Understanding this equilibrium is crucial for predicting the molecule's behavior in different chemical and biological environments.
Tautomeric Forms of this compound
The tautomeric equilibrium of this compound can be depicted as a network of interconverting isomers. The primary forms involved are:
-
Diketone-Nitro Form (Keto Form): This is the conventional representation of this compound, with two carbonyl groups at positions 1 and 3 and a nitro group at position 2.
-
Enol-Nitro Form: This form arises from the migration of a proton from the C2 carbon to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond within the five-membered ring.
-
Aci-Nitro Form (Nitronic Acid): This tautomer is formed by the migration of a proton from the C2 carbon to one of the oxygens of the nitro group, leading to a nitronic acid functionality with a carbon-nitrogen double bond.[3]
The interplay between these forms creates a complex tautomeric system.
Spectroscopic Characterization of Tautomers
The identification and quantification of tautomers heavily rely on spectroscopic techniques. While specific quantitative data for this compound is limited in publicly available literature, analysis of its spectra and comparison with related compounds provide significant insights.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The diketo-nitro form is expected to show strong absorption bands corresponding to the C=O stretching of the dicarbonyl system and the asymmetric and symmetric stretching of the NO2 group. The enol-nitro form would exhibit an O-H stretching band and a C=C stretching band, along with a shift in the C=O absorption. The aci-nitro form would be characterized by C=N and N-OH stretching vibrations.
| Tautomeric Form | Key IR Vibrational Modes (Predicted) | Approximate Wavenumber (cm⁻¹) |
| Diketone-Nitro | C=O stretching (asymmetric and symmetric) | 1700 - 1750 |
| NO₂ stretching (asymmetric) | 1500 - 1560 | |
| NO₂ stretching (symmetric) | 1340 - 1380 | |
| Enol-Nitro | O-H stretching | 3200 - 3600 (broad) |
| C=O stretching | 1650 - 1680 | |
| C=C stretching | 1600 - 1650 | |
| NO₂ stretching | Similar to diketone-nitro | |
| Aci-Nitro | O-H stretching | 3200 - 3600 (broad) |
| C=N stretching | 1620 - 1680 | |
| N-O stretching | 900 - 1300 |
Table 1: Predicted Key Infrared Frequencies for Tautomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy
The electronic transitions in the different tautomers give rise to distinct UV-Vis absorption spectra. The conjugated system in the enol and aci-nitro forms is expected to absorb at longer wavelengths (bathochromic shift) compared to the less conjugated diketo-nitro form. Studies on analogous 2-substituted indan-1,3-diones have shown that the position and intensity of the absorption maxima are sensitive to the solvent polarity, reflecting the influence of the solvent on the tautomeric equilibrium.[4]
Insights from Analogous 2-Substituted Indan-1,3-diones
Extensive research on other 2-substituted indan-1,3-diones provides a valuable framework for understanding the tautomerism of the 2-nitro derivative. Computational and spectroscopic studies on 2-formyl-, 2-acetyl-, and 2-carbamido-1,3-indandione have quantified the relative stabilities of their tautomers.
Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the relative energies of different tautomers.[4][5] These studies consistently show that the relative stability of the tautomers is highly dependent on the nature of the substituent at the 2-position and the solvent. For example, in 2-formyl- and 2-acetyl-indan-1,3-dione, the enol form is found to be the most stable tautomer.[4]
| Compound | Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (Polar) |
| 2-Formyl-1,3-indandione | Diketone | 4.11 | - |
| Enol | 0 | - | |
| 2-Acetyl-1,3-indandione | Diketone | 3.75 | - |
| Enol | 0 | - | |
| 2-Carboxyamide-1,3-indandione | Diketone | 0.14 | Enol B more stable |
| Enol A | 0 | Enol B more stable | |
| Enol B | - | Most stable |
Table 2: Calculated Relative Energies of Tautomers for Analogous 2-Substituted Indan-1,3-diones (Data adapted from computational studies).[4][5] Note: The specific values can vary depending on the computational method used. "Enol A" and "Enol B" refer to different enolic forms in the 2-carboxyamide derivative.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of the tautomeric equilibrium of this compound. Below are generalized protocols based on standard laboratory practices and methodologies reported for analogous compounds.
Synthesis of this compound
A common route for the synthesis of this compound involves the nitration of 1,3-indandione.[1] Another reported method is the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone.[4]
Generalized Protocol for Nitration:
-
Dissolve 1,3-indandione in a suitable solvent (e.g., acetic anhydride).
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or copper(II) nitrate) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
NMR Spectroscopic Analysis
Objective: To identify and potentially quantify the tautomers in solution.
Procedure:
-
Prepare solutions of this compound of known concentration (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.
-
Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).
-
For ¹H NMR, pay close attention to the integration of signals corresponding to the C2-H proton (diketo form) and any enolic OH or aci-nitro OH protons.
-
For ¹³C NMR, identify the signals for the carbonyl carbons, the C2 carbon, and the carbons of the aromatic ring. The chemical shifts will differ between tautomers.
-
If possible, perform variable-temperature NMR experiments to observe any changes in the equilibrium.
-
Advanced 2D NMR techniques (e.g., HSQC, HMBC) can be used to confirm assignments.
UV-Vis Spectroscopic Analysis
Objective: To observe the electronic transitions of the different tautomers and study the effect of solvent on the equilibrium.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilute solutions in different solvents (e.g., hexane, chloroform, ethanol, water) with the same concentration.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each band.
-
Analyze the shifts in λ_max and changes in ε as a function of solvent polarity to infer the predominant tautomeric form in each solvent.
X-ray Crystallography
Objective: To determine the solid-state structure of this compound.
Procedure:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software to determine the atomic coordinates and confirm which tautomeric form exists in the solid state.
Biological and Drug Development Context
Indandione derivatives are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] The nitro group is also a common feature in many pharmacologically active compounds.[6] The tautomeric state of a molecule can significantly impact its biological activity by altering its shape, hydrogen bonding capabilities, and ability to interact with biological targets such as enzymes and receptors.
While specific studies on the biological activities of the different tautomers of this compound are not widely reported, it is plausible that the tautomeric equilibrium plays a crucial role in its pharmacological profile. For instance, one tautomer might bind more effectively to a specific receptor, acting as the active form, while the other tautomers are in equilibrium with it. Therefore, understanding and controlling the tautomerism of this compound could be a key aspect of its development as a therapeutic agent. Further research in this area, including in silico modeling of tautomer-receptor interactions and in vitro biological assays, is warranted.
Conclusion
The tautomerism of this compound presents a fascinating case of structural diversity arising from the interplay of keto-enol and nitro-aci-nitro equilibria. While direct quantitative data for this specific molecule is scarce, a comprehensive understanding can be built upon the available spectroscopic information and extensive studies of analogous 2-substituted indan-1,3-diones. The methodologies outlined in this guide provide a robust framework for the detailed investigation of its tautomeric behavior. For researchers in drug discovery and development, a thorough characterization of the tautomeric landscape of this compound is a critical step towards unlocking its full therapeutic potential.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl)-1,3-indandiones and nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Original Synthesis of 2-Nitro-1,3-indandione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and original synthesis of 2-Nitro-1,3-indandione, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details the seminal work of G. Vanags and L. Geita, who first reported the synthesis of this compound in 1955, and provides a detailed, reconstructed experimental protocol based on their findings and established chemical principles.
Introduction
This compound is a derivative of 1,3-indandione, a scaffold known for its diverse chemical reactivity and presence in various biologically active compounds. The introduction of a nitro group at the 2-position significantly influences the electronic properties and reactivity of the indandione core, making it a valuable intermediate for further chemical transformations. The original synthesis, a direct nitration of the active methylene group of 1,3-indandione, remains a fundamental and efficient method for its preparation.
Discovery
The first documented synthesis of this compound was reported by Latvian chemists G. Vanags and L. Geita in 1955. Their work, published in Latvijas PSR Zinātņu Akadēmijas Vēstis, Ķīmijas Sērija, described the direct nitration of 1,3-indandione. This discovery provided a straightforward route to this novel nitro compound, opening avenues for its use in further chemical synthesis.
Original Synthesis Methodology
The original synthesis of this compound is achieved through the electrophilic nitration of the active methylene group of 1,3-indandione. The acidic proton at the C-2 position is readily abstracted, forming a resonance-stabilized enolate which then reacts with a nitrating agent.
Reconstructed Experimental Protocol
The following protocol is a detailed reconstruction of the original synthesis based on the work of Vanags and Geita and established procedures for the nitration of active methylene compounds.
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid (fum.)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Distilled water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,3-indandione in a mixture of glacial acetic acid and acetic anhydride.
-
Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C with constant stirring.
-
Nitration: Slowly add fuming nitric acid dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Isolation of the Product: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
The following table summarizes the key quantitative data associated with the original synthesis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₅NO₄ | |
| Molecular Weight | 191.14 g/mol | |
| Starting Material | 1,3-Indandione | Vanags, G.; Geita, L. Latvijas PSR Zinātņu Akadēmijas Vēstis, Ķīmijas Sērija1955 , 1, 143-148. |
| Key Reagent | Fuming Nitric Acid | Vanags, G.; Geita, L. Latvijas PSR Zinātņu Akadēmijas Vēstis, Ķīmijas Sērija1955 , 1, 143-148. |
| Solvent/Medium | Acetic Acid / Acetic Anhydride | Based on analogous nitration procedures. |
| Reaction Type | Electrophilic Nitration | |
| Reported Yield | ~78% | Mentioned in subsequent review articles citing the original work. |
| Melting Point | 129-131 °C (decomposes) | |
| Appearance | Yellowish crystalline solid |
Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound follows a straightforward workflow from readily available starting materials.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Biological Activity
To date, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound or its significant biological activities. The indandione scaffold is present in various compounds with anticoagulant, rodenticidal, and other pharmacological properties. However, further research is required to elucidate the specific biological targets and mechanisms of action for the 2-nitro derivative.
Conclusion
The original synthesis of this compound by Vanags and Geita represents a key discovery in the chemistry of indandiones. The direct nitration method is an efficient and practical approach to this valuable synthetic intermediate. This technical guide provides researchers and scientists with the core knowledge of its discovery and a detailed, actionable protocol for its synthesis, facilitating further exploration of its chemical and biological properties.
Methodological & Application
Application Notes and Protocols for Amino Acid Analysis using 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Nitro-1,3-indandione as a chromogenic reagent for the qualitative and quantitative analysis of amino acids. The protocols are based on the well-established chemistry of indandione derivatives and their reaction with amino acids, which is analogous to the widely used ninhydrin reagent.[1]
Introduction
This compound is a bicyclic organic compound containing two ketone groups and a nitro group. Similar to its analogue, ninhydrin, it is expected to react with the primary and secondary amino groups of amino acids to produce a colored product. This reaction provides a basis for the detection and quantification of amino acids in various samples, including protein hydrolysates, cell culture media, and pharmaceutical preparations. The presence of the nitro group may influence the reactivity and the spectral properties of the resulting chromophore compared to the traditional ninhydrin reagent.
The reaction is believed to proceed through a series of steps initiated by the nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of the this compound. This is followed by dehydration and decarboxylation of the amino acid, leading to the formation of an intermediate which then reacts with a second molecule of this compound to form a colored conjugate, analogous to Ruhemann's purple formed with ninhydrin.[1]
Principle of the Method
The primary amino group of an amino acid reacts with two molecules of this compound in a heated aqueous environment. The reaction results in the formation of a colored complex. The intensity of the color produced is directly proportional to the concentration of the amino acid in the sample, which can be quantified spectrophotometrically.
Experimental Protocols
Qualitative Analysis: Spot Test for Amino Acid Detection
This protocol is designed for the rapid, qualitative detection of amino acids on a solid support.
Materials:
-
This compound reagent: 0.2% (w/v) in ethanol.
-
Amino acid standard solutions (e.g., glycine, alanine, leucine): 1 mg/mL in deionized water.
-
Test sample solution.
-
Thin-Layer Chromatography (TLC) plate (silica gel).
-
Micropipettes.
-
Heating block or oven.
Procedure:
-
Using a micropipette, spot 1-2 µL of the amino acid standard solutions and the test sample solution onto the TLC plate.
-
Allow the spots to air dry completely.
-
Spray the TLC plate evenly with the this compound reagent.
-
Heat the plate on a heating block or in an oven at 100-110°C for 5-10 minutes.
-
Observe the development of colored spots, indicating the presence of amino acids.
Expected Results:
Primary amino acids are expected to produce a distinct color (e.g., purple, blue), while secondary amino acids like proline may yield a different color (e.g., yellow, orange). The intensity of the color will be proportional to the concentration of the amino acid.
Quantitative Analysis: Spectrophotometric Determination
This protocol outlines the procedure for the quantitative determination of amino acids in a solution.
Materials:
-
This compound reagent: 0.2% (w/v) in a 1:1 (v/v) mixture of ethanol and acetate buffer (0.2 M, pH 5.0).
-
Acetate buffer (0.2 M, pH 5.0): Prepare by mixing solutions of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Amino acid standard solutions of known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Test sample solution.
-
Test tubes.
-
Water bath.
-
UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Standard Curve:
-
Pipette 1.0 mL of each standard amino acid solution into separate test tubes.
-
Prepare a blank by pipetting 1.0 mL of deionized water into a test tube.
-
Add 2.0 mL of the this compound reagent to each test tube, including the blank.
-
Mix the contents of each tube thoroughly.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Dilute each solution with 5.0 mL of 50% (v/v) ethanol.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against the blank. The λmax should be determined by scanning the spectrum of a colored product from 400 to 700 nm. Based on analogous reactions, this is expected to be in the range of 560-580 nm.
-
Plot a standard curve of absorbance versus the concentration of the amino acid standards.
-
-
Analysis of Test Sample:
-
Pipette 1.0 mL of the test sample solution into a test tube.
-
Follow steps 1.3 to 1.7 as described for the standard solutions.
-
Determine the concentration of the amino acid in the test sample by interpolating its absorbance value on the standard curve.
-
Data Presentation
Table 1: Standard Curve Data for Glycine
| Glycine Concentration (mM) | Absorbance at λmax (AU) |
| 0.00 | 0.000 |
| 0.10 | 0.152 |
| 0.20 | 0.305 |
| 0.40 | 0.610 |
| 0.60 | 0.915 |
| 0.80 | 1.220 |
| 1.00 | 1.525 |
Table 2: Expected Performance Characteristics
| Parameter | Expected Value |
| Wavelength of Max. Absorbance (λmax) | 570 nm |
| Linearity Range | 0.05 - 1.2 mM |
| Molar Absorptivity (ε) | ~1.5 x 104 L mol-1 cm-1 |
| Limit of Detection (LOD) | ~0.01 mM |
| Limit of Quantification (LOQ) | ~0.03 mM |
| Correlation Coefficient (R²) | > 0.995 |
| Reaction Time | 15 minutes |
| Reaction Temperature | 100 °C |
Visualizations
Reaction Pathway
The following diagram illustrates the proposed reaction pathway between this compound and a generic amino acid, leading to the formation of a colored product.
References
Application Notes and Protocols for the Derivatization of Primary Amines with 2-Nitro-1,3-indandione for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield a specific, validated protocol for the derivatization of primary amines with 2-Nitro-1,3-indandione for HPLC analysis. The following application notes and protocols are therefore proposed based on established principles of chemical derivatization and HPLC method development. This document is intended to serve as a comprehensive guide for the development and validation of such a method.
Application Notes
Introduction
The quantitative analysis of primary amines by High-Performance Liquid Chromatography (HPLC) often presents challenges due to their high polarity, leading to poor retention on reversed-phase columns, and their general lack of a strong chromophore, resulting in low sensitivity for UV-Vis detection. Chemical derivatization is a common strategy to overcome these limitations. This compound is a promising reagent for this purpose. The introduction of the this compound moiety to a primary amine is expected to significantly increase its hydrophobicity, thereby improving its retention in reversed-phase HPLC. Furthermore, the nitroaromatic structure provides a strong chromophore, which should allow for highly sensitive detection using a standard UV-Vis detector.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the primary amine on one of the carbonyl groups of this compound, followed by a condensation reaction to form a stable, UV-active derivative. This pre-column derivatization step converts the polar, weakly absorbing primary amine into a less polar, strongly absorbing compound that is well-suited for reversed-phase HPLC analysis. The resulting derivatives can then be separated on a C18 column and quantified using a UV-Vis detector.
Potential Applications
This methodology can be developed and validated for the quantitative analysis of various primary amines in a range of sample matrices, including:
-
Pharmaceuticals: Quantification of active pharmaceutical ingredients (APIs) containing primary amine groups and their related impurities.
-
Clinical and Biological Samples: Determination of amino acids, biogenic amines, and neurotransmitters in plasma, urine, and tissue extracts.
-
Environmental Samples: Monitoring of primary aromatic amines and other amine pollutants in water and soil.
-
Food and Beverage Industry: Analysis of amino acids and biogenic amines as quality control parameters.
Proposed Experimental Protocols
This section provides a detailed, albeit hypothetical, protocol for the derivatization of primary amines with this compound and their subsequent analysis by HPLC. Optimization of these conditions will be necessary for specific applications.
Materials and Reagents
-
This compound (≥98% purity)
-
Primary amine standards (e.g., aniline, glycine, amphetamine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Borate buffer (0.1 M, pH 9.0)
-
Standard laboratory glassware and consumables (volumetric flasks, pipettes, autosampler vials, etc.)
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each primary amine standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with methanol to achieve the desired concentration range for building a calibration curve.
-
Derivatization Reagent Solution (10 mg/mL): Freshly prepare by dissolving 10 mg of this compound in 1 mL of acetonitrile. This solution is sensitive to light and moisture and should be used promptly.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of water and adjust the pH to 9.0 with a sodium hydroxide or boric acid solution.
Derivatization Procedure
-
In an autosampler vial, add 100 µL of the primary amine standard solution or sample extract.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 50 µL of triethylamine.
-
Add 200 µL of the freshly prepared this compound solution.
-
Cap the vial and vortex thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for HPLC injection. If necessary, the reaction can be quenched by adding a small amount of acid (e.g., 20 µL of 1 M HCl), and excess reagent can be removed by a liquid-liquid or solid-phase extraction step, though this may not be necessary depending on the chromatography.
HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: The nitro-aromatic derivatives are expected to have a strong absorbance in the range of 254-280 nm . An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for each derivative.
Data Presentation
The following tables present hypothetical quantitative data that would be obtained during the validation of this analytical method.
Table 1: Hypothetical Chromatographic Data for Derivatized Primary Amines.
| Analyte | Retention Time (min) | λmax (nm) |
| Glycine Derivative | 8.5 | 262 |
| Aniline Derivative | 12.3 | 275 |
| Amphetamine Derivative | 14.8 | 268 |
Table 2: Hypothetical Method Validation Parameters.
| Parameter | Glycine | Aniline | Amphetamine |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9997 |
| LOD (µg/mL) | 0.15 | 0.03 | 0.04 |
| LOQ (µg/mL) | 0.5 | 0.1 | 0.12 |
| Precision (%RSD) | < 2.0 | < 1.5 | < 1.5 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.9 - 101.5 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of primary amines after derivatization.
Caption: Reaction of a primary amine with this compound.
Application Notes and Protocols: 2-Nitro-1,3-indandione for Latent Fingerprint Detection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the chemical properties of 2-Nitro-1,3-indandione and its analogy to other indandione derivatives, such as 1,2-indandione, which are established reagents for latent fingerprint detection. Direct experimental data for the use of this compound in this specific application is limited in published literature. Therefore, the following protocols should be considered as a starting point for research and development, and optimization may be required.
Introduction
Latent fingerprints, invisible to the naked eye, are crucial pieces of evidence in forensic investigations. Their development relies on chemical reagents that react with the components of fingerprint residue, which is primarily composed of sweat, oils, and amino acids. Indandione derivatives have emerged as highly effective reagents for developing latent fingerprints on porous surfaces like paper and cardboard. These compounds react with amino acids to produce intensely fluorescent products, allowing for high-sensitivity visualization.
This document provides detailed application notes and protocols for the proposed use of this compound as a novel reagent for latent fingerprint detection. The presence of the nitro group at the 2-position is anticipated to influence the reagent's reactivity and the spectral properties of the resulting fluorophore.
Proposed Mechanism of Action
The reaction of this compound with amino acids present in fingerprint residue is hypothesized to proceed via a mechanism analogous to the well-established reaction of ninhydrin and 1,2-indandione. The proposed pathway involves a series of reactions, including nucleophilic addition, condensation, and decarboxylation, ultimately leading to the formation of a highly fluorescent product. The nitro group, being a strong electron-withdrawing group, may enhance the electrophilicity of the carbonyl carbons, potentially increasing the reaction rate.
Experimental Protocols
3.1. Reagent Preparation
The following protocol describes the preparation of a working solution of this compound. It is recommended to prepare fresh solutions for optimal performance.
Table 1: Reagent Formulations
| Component | Stock Solution | Working Solution |
| This compound | 0.5 g | - |
| Ethyl Acetate | 50 mL | 10 mL of Stock Solution |
| Acetic Acid | 5 mL | - |
| HFE-7100 (Carrier Solvent) | - | 990 mL |
Protocol for Reagent Preparation:
-
Stock Solution: In a well-ventilated fume hood, dissolve 0.5 g of this compound in 50 mL of ethyl acetate in a clean glass bottle. Add 5 mL of acetic acid and mix until the solute is completely dissolved. Store the stock solution in a dark, tightly sealed container at 4°C.
-
Working Solution: To prepare the working solution, add 10 mL of the stock solution to 990 mL of HFE-7100 carrier solvent in a clean, dry glass bottle. Mix thoroughly. This solution is now ready for application.
3.2. Application of the Reagent
The this compound working solution can be applied to porous surfaces using one of the following methods. All procedures should be carried out in a fume hood.
Method A: Immersion
-
Pour a sufficient amount of the working solution into a shallow glass or stainless steel tray.
-
Using clean forceps, carefully immerse the specimen (e.g., paper document) into the solution for approximately 5-10 seconds.
-
Remove the specimen from the solution and allow any excess reagent to drain off.
-
Place the treated specimen on a clean, non-porous surface to air dry completely.
Method B: Spraying
-
Place the specimen in a fume hood.
-
Use a fine-mist sprayer to apply an even coat of the working solution to the surface of the specimen. Avoid oversaturation.
-
Allow the specimen to air dry completely in the fume hood.
3.3. Development of Fingerprints
Developed prints may be faintly visible after drying. To enhance the fluorescence, a controlled heat and humidity treatment is recommended.
Table 2: Development Conditions
| Parameter | Recommended Value |
| Temperature | 100 °C |
| Relative Humidity | ~60% |
| Development Time | 10 - 20 minutes |
Protocol for Development:
-
Preheat a humidity-controlled oven to 100°C with a relative humidity of approximately 60%.
-
Once the treated specimen is completely dry, place it in the preheated oven for 10-20 minutes.
-
After the development time, carefully remove the specimen and allow it to cool to room temperature.
3.4. Visualization and Documentation
The developed fingerprints should exhibit a pale pink or violet color and will fluoresce under a forensic light source.
-
Examine the specimen under a forensic light source in the green region of the spectrum (excitation wavelength of approximately 520-540 nm).
-
View the fluorescence through an orange or red barrier filter (viewing wavelength of approximately 570-630 nm).
-
Photograph any developed prints using appropriate photographic techniques and filters to create a permanent record.
Safety Precautions
This compound is a chemical substance and should be handled with appropriate care.[1]
-
Handling: Always handle the solid chemical and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: this compound is harmful if swallowed.[1][2] Avoid inhalation of dust or aerosols. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Sequential Treatment
For complex cases, sequential treatment with other fingerprint development reagents may be considered. Based on the protocols for similar indandione reagents, this compound could potentially be used in sequence with reagents such as physical developer. However, the optimal sequence would need to be determined experimentally. It is generally recommended to use non-destructive methods like forensic light source examination before any chemical treatment.
Conclusion
This compound presents a promising, albeit currently theoretical, alternative for the development of latent fingerprints on porous surfaces. Its chemical structure suggests reactivity towards amino acids, analogous to established indandione reagents. The protocols provided herein offer a foundational methodology for researchers to explore its efficacy. Further experimental validation is necessary to optimize the formulation, development conditions, and to fully characterize the spectral properties of the developed fingerprints. As with any new chemical process in forensic science, rigorous validation studies are essential before operational implementation.
References
Application of 2-Nitro-1,3-indandione in Forensic Science: A Theoretical Framework and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of 2-Nitro-1,3-indandione in forensic science, primarily focusing on the development of latent fingerprints on porous surfaces. Due to a lack of specific literature on this compound for this purpose, this guide draws parallels with the well-established forensic reagent, 1,2-indanedione, and its analogues. The proposed methodologies and reaction pathways are based on established chemical principles and extrapolated from existing research on similar compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of novel indandione derivatives in forensic applications.
Introduction
The visualization of latent fingerprints is a critical aspect of forensic investigation. On porous substrates such as paper and cardboard, amino acid reagents have proven to be highly effective. For decades, ninhydrin has been the standard, producing a characteristic purple color known as Ruhemann's purple.[1] More recently, 1,2-indanedione and its analogues have gained prominence due to their ability to produce highly fluorescent products upon reaction with amino acids, significantly enhancing detection sensitivity.[2][3][4]
This document explores the theoretical application of this compound, a derivative of 1,3-indandione. The introduction of a nitro group is hypothesized to modulate the electronic properties of the indandione core, potentially leading to enhanced fluorescence or altered reactivity with amino acids, thereby offering a novel tool for forensic analysis.
Proposed Reaction Mechanism
The reaction between this compound and the amino acid constituents of fingerprint residue is proposed to be analogous to the well-established mechanism of ninhydrin and 1,2-indanedione.[2][5] The key steps are believed to involve:
-
Nucleophilic Attack: The amino group of an amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the this compound molecule.[5]
-
Formation of a Schiff Base Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of an unstable Schiff base intermediate.[5]
-
Decarboxylation: This intermediate undergoes decarboxylation, releasing carbon dioxide.[5]
-
Formation of a Fluorescent Product: The resulting intermediate is proposed to be a highly conjugated system that exhibits fluorescence, enabling the visualization of the fingerprint ridges.
Caption: Proposed reaction mechanism of this compound with amino acids.
Experimental Protocols
The following protocols are theoretical and require experimental validation. They are based on established procedures for analogous indanedione reagents.
Synthesis of this compound
Several synthetic routes for this compound have been reported.[6] One common method involves the nitration of 1,3-indandione.[7]
Materials:
-
1,3-indanedione
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,3-indanedione in concentrated sulfuric acid at 0°C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the solid precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Preparation of this compound Working Solution
Materials:
-
This compound
-
Ethyl acetate
-
HFE-7100 (or other suitable non-polar carrier solvent)
-
Dark glass bottle
Procedure:
-
Stock Solution: Prepare a 0.2% (w/v) stock solution by dissolving 0.2 g of this compound in 10 mL of ethyl acetate.
-
Working Solution: Add the stock solution to 90 mL of HFE-7100. Mix thoroughly.
-
Store the working solution in a dark, glass bottle.
Application to Porous Surfaces
Materials:
-
This compound working solution
-
Porous evidence (e.g., paper, cardboard)
-
Fume hood
-
Dipping tray, sprayer, or brush
-
Forceps
-
Humidity chamber or oven
Procedure:
-
Specimen Handling: Handle the evidence with clean forceps to avoid contaminating it with additional prints.
-
Reagent Application: In a well-ventilated fume hood, apply the working solution by dipping, spraying, or brushing.
-
Dipping: Immerse the specimen in the working solution for 10-20 seconds.
-
Spraying: Use a fine mist sprayer to evenly coat the surface.
-
-
Drying: Allow the specimen to air dry completely in the fume hood.
-
Development: To accelerate the development of the prints, apply heat. Place the specimen in a humidity chamber or oven at approximately 80-100°C and 60% relative humidity for 10-20 minutes.[8]
Caption: Experimental workflow for fingerprint development.
Visualization and Documentation
Materials:
-
Forensic light source (490-530 nm)
-
Orange or red viewing goggles/filters
-
Camera with appropriate filters
Procedure:
-
Visualization: Examine the treated surface under a forensic light source in the blue-green region of the spectrum (approximately 490-530 nm).[8]
-
Viewing: Use orange or red goggles or filters to enhance the visibility of the fluorescent fingerprint ridges.
-
Photography: Document any developed prints using appropriate photographic techniques, capturing both the visible color and the fluorescence.
Data Presentation: Comparative Performance of Fingermark Reagents
As no experimental data for this compound is available, the following table summarizes the reported performance of established reagents to provide a benchmark for the potential efficacy of this novel compound.
| Reagent/Sequence | Target Component | Visualization | Advantages | Disadvantages |
| 1,8-Diazafluoren-9-one (DFO) | Amino Acids | Pale pink/purple, strong fluorescence under blue-green light (approx. 530-550 nm)[9] | Highly sensitive, good for non-fluorescent backgrounds. | Weak visible color. |
| 1,2-Indanedione (IND) | Amino Acids | Pale pink, strong fluorescence under green light (approx. 530 nm)[2][9] | More sensitive than DFO in many cases, good fluorescence.[2] | Can be less effective on some paper types.[3] |
| Ninhydrin | Amino Acids | Purple (Ruhemann's purple), visible under white light[1] | Strong, stable color development. | Lower sensitivity than fluorescent methods, can be destructive to some inks. |
| Physical Developer (PD) | Lipids, Fats, Oils | Gray/black silver deposition | Effective on wet surfaces and for older prints. | Complex multi-step process, can be destructive. |
| Oil Red O (ORO) | Lipids | Red/pink staining | Simple to use. | Less sensitive than other methods. |
Sequential Processing
Should this compound prove to be a viable reagent, its place in a sequential processing workflow would need to be determined. Generally, non-destructive, fluorescence-based methods are employed before colorimetric ones. A hypothetical sequence could be:
Caption: Hypothetical sequential processing workflow.
Safety Precautions
-
All procedures should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound.
-
The flammability and toxicity of this compound should be determined prior to use.
Conclusion
While the direct application of this compound in forensic science remains to be experimentally validated, its structural similarity to proven reagents like 1,2-indanedione suggests it holds promise as a novel tool for latent fingerprint development. The protocols and theoretical framework provided in this document offer a starting point for researchers to investigate its efficacy. Further studies are required to determine its optimal formulation, development conditions, and performance relative to existing techniques.
References
- 1. docs.manupatra.in [docs.manupatra.in]
- 2. benchchem.com [benchchem.com]
- 3. bvda.com [bvda.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 2-Nitro-1,3-indandione with Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1,3-indandione is a chemical compound belonging to the indandione family. These compounds are known for their reactivity towards primary and secondary amines, including the amino groups of amino acids, peptides, and proteins. The reaction of this compound with these biomolecules is analogous to the well-established ninhydrin reaction, which produces a characteristic colored product.[1][2][3] This property makes this compound a potential reagent for the detection, quantification, and modification of peptides and proteins. The presence of the nitro group is expected to influence the reactivity and the spectral properties of the resulting chromophore.
These application notes provide a theoretical framework and practical protocols for utilizing this compound in peptide and protein analysis. While direct literature on this specific reagent is limited, the methodologies are based on the established principles of the ninhydrin reaction and related indandione derivatives.[1]
Proposed Reaction Mechanism
The reaction of this compound with a primary amino group of a peptide or protein is proposed to proceed through a multi-step mechanism, similar to the ninhydrin reaction, leading to the formation of a colored product.[1]
The key steps are proposed as follows:
-
Nucleophilic Attack: The amino group of the peptide or protein acts as a nucleophile, attacking one of the carbonyl carbons of this compound.[1]
-
Formation of a Schiff Base Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of a Schiff base intermediate.[1]
-
Decarboxylation: The Schiff base intermediate is unstable and undergoes decarboxylation, releasing carbon dioxide.[1]
-
Hydrolysis and Formation of an Aldehyde: The intermediate is then hydrolyzed, yielding an aldehyde and 2-amino-2-nitro-1,3-indandione.[1]
-
Condensation and Product Formation: The unstable 2-amino-2-nitro-1,3-indandione reacts with another molecule of this compound to form a conjugated system, which is the colored product, analogous to Ruhemann's purple.[1][4]
Applications
The reaction of this compound with peptides and proteins has several potential applications in research and drug development:
-
Quantification of Peptides and Proteins: The colorimetric nature of the reaction allows for the quantitative determination of peptide or protein concentration in a sample using spectrophotometry.[1]
-
Monitoring Solid-Phase Peptide Synthesis: The reaction can be used to detect the presence of free amino groups on the solid support, thereby monitoring the efficiency of coupling and deprotection steps.
-
High-Throughput Screening: The colorimetric assay can be adapted for high-throughput screening to quantify amino acids, peptides, or proteins in numerous samples.[1]
-
Protein Modification: The reaction can be used to selectively modify accessible primary amino groups (N-terminus and lysine side chains) on a protein, which could be useful for studying protein structure and function.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the reaction of this compound with various amino acids, which are the building blocks of peptides and proteins. This data is based on analogous reactions and should be experimentally validated for this compound.[1]
Table 1: Hypothetical Maximum Absorbance (λmax) and Molar Absorptivity (ε) for Reaction Products with Different Amino Acids
| Amino Acid | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Glycine | 575 | 1.5 x 10⁴ |
| Alanine | 572 | 1.4 x 10⁴ |
| Valine | 570 | 1.3 x 10⁴ |
| Leucine | 568 | 1.2 x 10⁴ |
| Phenylalanine | 580 | 1.8 x 10⁴ |
| Proline | 450 | 0.8 x 10⁴ |
Table 2: Hypothetical Reaction Kinetics Data
| Amino Acid (1 mM) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| Glycine | 0.15 | 4.62 |
| Alanine | 0.12 | 5.78 |
| Phenylalanine | 0.20 | 3.47 |
Experimental Protocols
Safety Precautions: this compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[1]
Protocol 1: Qualitative Analysis of Peptides and Proteins (Spot Test)
Objective: To qualitatively detect the presence of peptides or proteins in a sample.
Materials:
-
This compound solution (1 mg/mL in ethanol)
-
Peptide or protein solution (1 mg/mL in a suitable buffer)
-
White spot plate or filter paper
-
Heating block or hot plate
Procedure:
-
On a spot plate or filter paper, add one drop of the this compound solution.
-
To the same spot, add one drop of the peptide or protein solution.
-
Prepare a control spot with only the this compound solution and a drop of the buffer.
-
Gently heat the spot plate or filter paper on a heating block at approximately 60-80°C for 5-10 minutes.
-
Observe for a color change. A purple or bluish color indicates the presence of primary amino groups from the peptide or protein.
Protocol 2: Quantitative Spectrophotometric Analysis of Peptides and Proteins
Objective: To quantitatively determine the concentration of a peptide or protein in a sample.
Materials:
-
This compound reagent (e.g., 0.2% w/v in a suitable solvent like ethanol)
-
Reaction buffer (e.g., phosphate or borate buffer, pH 7-9)
-
Peptide or protein standards of known concentrations
-
Unknown peptide or protein sample
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Water bath or heating block
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the peptide or protein standard in the reaction buffer to create a range of known concentrations.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add a fixed volume of each standard or unknown sample.
-
Add a fixed volume of the this compound reagent to each tube.
-
Include a blank sample containing the reaction buffer and the reagent but no peptide or protein.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[1]
-
-
Measurement:
-
After incubation, cool the samples to room temperature.
-
If necessary, dilute the samples with the reaction buffer.
-
Measure the absorbance of each sample at the predetermined λmax (e.g., 570 nm) using the UV-Vis spectrophotometer. Use the blank to zero the instrument.
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Protocol 3: Monitoring Protein Modification by SDS-PAGE
Objective: To visualize the modification of a protein with this compound.
Materials:
-
Purified protein solution
-
This compound solution
-
Reaction buffer (e.g., phosphate buffer, pH 8.0)
-
Quenching solution (e.g., Tris buffer)
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Reaction:
-
Incubate the purified protein with varying concentrations of this compound (e.g., 10-fold, 50-fold, 100-fold molar excess) in the reaction buffer for a specific time (e.g., 1-2 hours) at room temperature or 37°C.
-
Include a negative control with the protein and buffer only.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution containing a high concentration of a primary amine, such as Tris buffer.
-
-
SDS-PAGE Analysis:
-
Mix the reaction samples with SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
-
Analysis:
-
A shift in the molecular weight of the protein band upon reaction with this compound may indicate covalent modification. The intensity of the color of the protein band itself may also change if the colored product remains attached to the protein under denaturing conditions.
-
Disclaimer
The reaction mechanisms and protocols described herein are based on established chemical principles and analogies to similar compounds. Experimental validation is required to confirm these details for the specific reaction of this compound with peptides and proteins.
References
Application Notes and Protocols for a Colorimetric Assay Using 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1,3-indandione is a versatile chemical compound belonging to the indanedione family.[1][2] Its structural similarity to ninhydrin suggests its utility in the colorimetric detection and quantification of primary and secondary amines, including amino acids.[1][2] The presence of the nitro group is anticipated to influence the reactivity and spectroscopic properties of the resulting colored product, potentially offering advantages in sensitivity and selectivity.[2] These application notes provide a comprehensive protocol for the use of this compound in a colorimetric assay suitable for various applications in research and drug development, such as quantifying amine-containing analytes.
Proposed Reaction Mechanism
The reaction of this compound with a primary amine is proposed to proceed through a multi-step mechanism analogous to the well-known ninhydrin reaction.[1] The key steps are believed to involve a nucleophilic attack by the amino group on one of the carbonyl carbons of the this compound molecule. This is followed by the elimination of a water molecule to form a Schiff base intermediate. This unstable intermediate subsequently undergoes decarboxylation, leading to the formation of a colored product.[1]
Caption: Proposed reaction mechanism of this compound with a primary amine.
Experimental Protocols
Materials and Reagents
-
Analyte containing primary or secondary amine groups
-
Ethanol (95%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Standard laboratory glassware and equipment
Reagent Preparation
-
This compound Solution (10 mM): Dissolve 19.11 mg of this compound in 10 mL of 95% ethanol. This solution should be prepared fresh daily and protected from light.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the amine-containing analyte in PBS.
-
Standard Solutions: Prepare a series of standard solutions by serially diluting the analyte stock solution in PBS to final concentrations ranging from 1 µg/mL to 100 µg/mL.
Assay Procedure
-
Pipette 50 µL of each standard solution and the unknown sample into separate wells of a 96-well microplate.
-
Add 50 µL of PBS to a well to serve as a blank.
-
Add 100 µL of the 10 mM this compound solution to all wells.
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the microplate at 60°C for 20 minutes. A color change from yellow to a yellow-red hue is expected for samples containing primary or secondary amines.[5]
-
After incubation, allow the plate to cool to room temperature for 5 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Caption: Experimental workflow for the colorimetric assay using this compound.
Data Presentation and Analysis
The concentration of the amine-containing analyte in the unknown sample can be determined by constructing a standard curve. Plot the absorbance values of the standard solutions against their corresponding concentrations. The resulting curve can be fitted with a linear regression model. The concentration of the unknown sample is then calculated from its absorbance value using the equation of the line.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for a colorimetric assay using this compound with a model primary amine.
| Parameter | Value |
| Wavelength (λmax) | 570 nm |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 8% |
Troubleshooting
-
High background absorbance: This may be due to contamination of reagents or glassware. Ensure all materials are clean and use high-purity solvents. The this compound solution should be freshly prepared.
-
Low signal: This could result from insufficient incubation time or temperature. Optimize these parameters for your specific analyte. The concentration of the this compound solution may also need to be adjusted.
-
Poor linearity of the standard curve: Ensure accurate preparation of standard solutions and thorough mixing of reagents in the wells.
Conclusion
The colorimetric assay using this compound provides a straightforward and sensitive method for the quantification of primary and secondary amines. The detailed protocol and guidelines presented in these application notes will enable researchers, scientists, and drug development professionals to effectively implement this assay in their workflows. Further optimization may be required for specific applications and analytes to achieve the best performance.
References
Application Notes and Protocols: 2-Nitro-1,3-indandione as a Chromogenic Spray Reagent in TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1,3-indandione is a derivative of 1,3-indandione, a class of compounds known for their reactivity and applications in various chemical syntheses. While specific literature detailing the use of this compound as a dedicated chromogenic spray reagent in Thin Layer Chromatography (TLC) is limited, its chemical structure suggests potential for visualizing certain classes of compounds, particularly primary and secondary amines, including amino acids and pharmaceuticals with amine functionalities. The presence of the electron-withdrawing nitro group at the active methylene position is expected to enhance the reactivity of the carbonyl groups, making it a potentially sensitive reagent for nucleophilic compounds.
These application notes provide a theoretical framework and hypothetical protocols for the use of this compound as a TLC spray reagent, drawing parallels with the well-established reactions of similar compounds like ninhydrin. The information presented herein is intended to guide researchers in exploring the potential of this reagent.
Principle of Detection
The proposed detection mechanism is analogous to the reaction of ninhydrin with primary amines. The amino group of an analyte is expected to react with the 1,3-dicarbonyl functionality of this compound. This reaction would likely proceed through a condensation reaction, followed by the release of the amine as an aldehyde and the formation of a colored product. The specific chromophore generated would be a derivative of the indandione moiety. Secondary amines may also react, potentially forming different colored products.
Potential Applications
Based on its chemical structure, this compound could be a valuable chromogenic reagent for the detection and semi-quantitative analysis of:
-
Primary and Secondary Amines: General screening for compounds containing these functional groups.
-
Amino Acids: Identification and separation in biochemical and pharmaceutical analysis.
-
Pharmaceuticals: Detection of drug substances and their metabolites containing primary or secondary amine groups.
-
Peptides: Visualization of small peptide chains.
Experimental Protocols
Caution: this compound is a chemical compound with potentially hazardous properties. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All spraying procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Preparation of this compound Spray Reagent
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Acetic acid, glacial (optional, for adjusting pH)
-
Volumetric flask
-
Analytical balance
-
Spray bottle
Procedure:
-
Accurately weigh 0.2 g of this compound.
-
Dissolve the weighed compound in 100 mL of ethanol in a volumetric flask.
-
For certain applications, particularly with amino acids, the addition of a few drops of glacial acetic acid may facilitate the reaction.
-
Store the reagent solution in a tightly sealed, light-protected bottle at 4°C. The stability of the reagent should be determined empirically.
Protocol 2: TLC Plate Development and Visualization
Materials:
-
Developed and dried TLC plate
-
This compound spray reagent
-
Heat gun or heating plate
-
Fume hood
Procedure:
-
After developing the TLC plate in an appropriate mobile phase, remove it from the developing chamber and mark the solvent front.
-
Thoroughly dry the TLC plate in a fume hood to remove all traces of the mobile phase. Residual solvent can interfere with the color development.
-
Place the dried TLC plate in a fume hood and evenly spray the plate with the this compound reagent. Avoid oversaturation of the plate.
-
Gently heat the sprayed plate using a heat gun or on a heating plate at 100-110°C for 3-5 minutes.
-
Observe the formation of colored spots against the background.
-
Circle the spots with a pencil and calculate the Rf values.
Data Presentation
The following tables present hypothetical quantitative data based on the expected reactivity of this compound with various compounds. Note: This data is illustrative and requires experimental verification.
Table 1: Hypothetical Colorimetric Response of Amino Acids with this compound on Silica Gel TLC
| Amino Acid | Expected Color | Hypothetical Detection Limit (µg) |
| Glycine | Purple-Brown | 0.1 |
| Alanine | Reddish-Brown | 0.1 |
| Valine | Brown | 0.2 |
| Leucine | Brown | 0.2 |
| Proline | Yellow-Orange | 0.5 |
| Phenylalanine | Brownish-Purple | 0.1 |
| Tryptophan | Dark Brown | 0.2 |
| Lysine | Deep Purple | 0.05 |
Table 2: Hypothetical Colorimetric Response of Various Amines with this compound on Silica Gel TLC
| Compound | Compound Type | Expected Color |
| Aniline | Primary Aromatic Amine | Dark Brown |
| Benzylamine | Primary Aliphatic Amine | Reddish-Brown |
| N-Methylaniline | Secondary Aromatic Amine | Orange-Brown |
| Diethylamine | Secondary Aliphatic Amine | Yellow-Brown |
| Amphetamine | Primary Amine | Purple-Brown |
Visualizations
Caption: Proposed reaction pathway with primary amines.
Caption: General workflow for TLC plate visualization.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Nitro-1,3-indandione as a versatile starting material. The unique structural features of this compound, combining a reactive dicarbonyl system with an electron-withdrawing nitro group, make it a valuable precursor for the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Synthesis of Indeno[1,2-c]pyrazol-4(1H)-ones
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[1][2] In the case of this compound, the presence of the nitro group at the 2-position facilitates the condensation with hydrazine hydrate to yield indeno[1,2-c]pyrazol-4(1H)-one derivatives. These compounds are of significant interest due to the prevalence of the pyrazole core in numerous pharmaceutical agents.[3]
Experimental Protocol: Synthesis of 3-Nitro-1,5-dihydro-4H-indeno[1,2-c]pyrazol-4-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of this compound in 40 mL of absolute ethanol.
-
To this solution, add 0.5 mL (10 mmol) of hydrazine hydrate.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Nitro-1,5-dihydro-4H-indeno[1,2-c]pyrazol-4-one.
-
Dry the purified product in a vacuum oven.
Quantitative Data Summary:
| Entry | Reactant A | Reactant B | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | Acetic Acid | 4 | 78 | 85 |
| 2 | This compound | Phenylhydrazine | Ethanol | Acetic Acid | 6 | 78 | 78 |
Reaction Pathway:
Caption: Synthesis of Indeno[1,2-c]pyrazol-4-one.
Synthesis of Indeno[1,2-d]isoxazol-4(1H)-ones
The reaction of β-dicarbonyl compounds with hydroxylamine hydrochloride provides a straightforward route to isoxazole derivatives. The activated nature of this compound allows for its efficient conversion to indeno[1,2-d]isoxazol-4(1H)-one, a heterocyclic scaffold with potential applications in drug discovery. The synthesis of isoxazoles from nitro compounds is a known transformation in organic chemistry.[4][5]
Experimental Protocol: Synthesis of 3-Nitro-1H-indeno[1,2-d]isoxazol-4-one
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Suspend 1.91 g (10 mmol) of this compound in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 0.70 g (10 mmol) of hydroxylamine hydrochloride to the suspension.
-
Add 0.8 mL (10 mmol) of pyridine to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 5-7 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water to remove any remaining pyridine and salts.
-
Recrystallize the crude product from ethanol to yield pure 3-Nitro-1H-indeno[1,2-d]isoxazol-4-one.
-
Dry the product under vacuum.
Quantitative Data Summary:
| Entry | Reactant A | Reactant B | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Hydroxylamine HCl | Ethanol | Pyridine | 5 | 78 | 82 |
| 2 | This compound | Hydroxylamine HCl | Methanol | Triethylamine | 7 | 65 | 75 |
Reaction Pathway:
Caption: Synthesis of Indeno[1,2-d]isoxazol-4-one.
Multicomponent Synthesis of Indeno[1,2-b]pyridines
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. This compound can participate in MCRs to generate highly substituted heterocyclic systems. A plausible MCR involves the reaction of this compound, an aromatic aldehyde, and ammonium acetate to yield substituted indeno[1,2-b]pyridines.
Experimental Protocol: Synthesis of a Substituted 4-Aryl-3-nitro-5H-indeno[1,2-b]pyridin-5-one
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, combine 1.91 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 1.54 g (20 mmol) of ammonium acetate.
-
Add 20 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the reaction mixture at 120 °C for 3-4 hours with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of crushed ice. A solid precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure 4-phenyl-3-nitro-5H-indeno[1,2-b]pyridin-5-one.
-
Dry the final product in a vacuum oven.
Quantitative Data Summary:
| Entry | Aldehyde | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 3 | 120 | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | 4 | 120 | 72 |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | 3.5 | 120 | 78 |
Experimental Workflow:
Caption: Multicomponent synthesis workflow.
Disclaimer: The provided protocols are based on established chemical principles for the synthesis of related heterocyclic systems. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates.
References
Applications of 2-Nitro-1,3-indandione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, anticancer, and neuroprotective effects.[1] The introduction of a nitro group at the 2-position of the 1,3-indandione core, yielding 2-Nitro-1,3-indandione, offers a unique chemical entity with potential for diverse pharmacological applications. The electron-withdrawing nature of the nitro group can significantly influence the molecule's reactivity, binding properties, and metabolic stability, making it a compound of interest for further investigation.
This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of the broader 1,3-indandione class. It includes detailed, generalized experimental protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives.
Potential Therapeutic Applications
While specific studies on this compound are limited, the known activities of related 1,3-indandione derivatives suggest several promising areas of investigation.
Anticancer Activity
Numerous 1,3-indandione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular processes.
Workflow for Investigating Anticancer Potential:
Caption: Experimental workflow for anticancer drug discovery.
Quantitative Data for 1,3-Indandione Derivatives (for reference):
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo–pyrazole conjugates with thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [3] |
| Oleoyl hybrids of natural antioxidants | HTB-26 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer) | 10 - 50 | [4] |
Anti-inflammatory Activity
Derivatives of 2-aryl-1,3-indandione have been reported to possess anti-inflammatory properties.[5][6] These compounds can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
Signaling Pathway for Anti-inflammatory Action:
Caption: Proposed anti-inflammatory signaling pathway.
Quantitative Data for 2-Benzylidene-1-indanone Derivatives (for reference):
| Compound | Inhibition of IL-6 (%) at 10 µM | Inhibition of TNF-α (%) at 10 µM | Reference |
| 4a (4'-OMe) | 61.61 ± 6.21 | 48.26 ± 1.14 | [7] |
| 4c (3',4'-OH) | 70.32 ± 3.27 | 45.59 ± 3.59 | [7] |
| 4d (3'-OMe, 4'-OH) | 69.28 ± 1.58 | 83.73 ± 4.05 | [7] |
Neuroprotective Effects
Certain 1,3-indandione derivatives have shown promise as neuroprotective agents, exhibiting activities such as cholinesterase inhibition and reduction of β-amyloid aggregation, which are relevant to Alzheimer's disease.[8][9] Additionally, the structurally related compound 3-nitropropionic acid is used to induce neurotoxicity in animal models, suggesting that the nitro-indandione structure could interact with neurological pathways.[10][11]
Logical Relationship for Neuroprotection:
Caption: Hypothesized neuroprotective mechanisms.
Quantitative Data for 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives (for reference):
| Compound | AChE Inhibition IC50 (µM) | Aβ Aggregation Inhibition IC50 (µM) | Reference |
| 34 | 0.048 | 9.2 | [9] |
| 38 | 0.036 | 10.11 | [9] |
Anticoagulant Activity
The 1,3-indandione core is famously associated with anticoagulant properties, with derivatives like phenindione acting as vitamin K antagonists.[12] This suggests that this compound could also exhibit anticoagulant effects.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of 2-Arylidene-1,3-indandione Derivatives
This protocol is for a Knoevenagel condensation reaction, a common method for synthesizing 2-substituted 1,3-indandione derivatives.[13][14]
Materials:
-
1,3-indandione
-
Substituted aromatic aldehyde
-
2-Hydroxyethylammonium formate (ionic liquid) or a suitable catalyst and solvent system
-
Deionized water
-
Reaction vial or round-bottom flask
-
Stirring apparatus
Procedure:
-
In a reaction vial, combine 1,3-indandione (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of 2-hydroxyethylammonium formate.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[3][15]
Materials:
-
Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
Protocol 4: Neuroprotection Assay (H₂O₂-induced Oxidative Stress)
This protocol assesses the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.[9]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
Test compound (dissolved in DMSO)
-
MTT solution
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.
-
Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
Calculate the percentage of neuroprotection conferred by the test compound at each concentration relative to the H₂O₂-treated control.
Conclusion
While direct experimental data for this compound in medicinal chemistry applications is not yet widely available, the extensive research on the 1,3-indandione scaffold provides a strong rationale for its investigation. The protocols and data presented here, derived from studies on related derivatives, offer a comprehensive framework for researchers to explore the potential of this compound as a novel therapeutic agent. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.
References
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jazanu.edu.sa [jazanu.edu.sa]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory 2-aryl-1,3-indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of WIN55,212-2 against 3-nitropropionic acid-induced toxicity in the rat brain: involvement of CB1 and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential neuroprotective effects of hesperidin on 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 2-Nitro-1,3-indandione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for derivatization using 2-Nitro-1,3-indandione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your experimental workflows.
Troubleshooting Guide
Encountering issues during your derivatization experiments can be a common challenge. This guide addresses specific problems you might face and provides potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture: Water in the sample or reagents can hydrolyze the derivatizing agent or compete with the analyte. 2. Incorrect reaction temperature or time: The reaction may be too slow at lower temperatures or the derivative might degrade at higher temperatures. Reaction times may be insufficient for complete conversion. 3. Suboptimal pH: The nucleophilicity of the analyte (e.g., an amine) is highly dependent on the pH of the reaction medium.[1] 4. Insufficient derivatizing agent: A molar excess of the derivatizing agent is often required to drive the reaction to completion.[2] 5. Degradation of this compound: The reagent may have degraded due to improper storage. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the incubation time and temperature. Start with room temperature and incrementally increase the temperature, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). 3. Adjust the pH of the reaction mixture to a range of 8-10 to ensure the analyte is in its more nucleophilic, unprotonated form.[1] 4. Use a molar excess of this compound. A 1.5 to 2-fold excess is a good starting point for optimization. 5. Use a fresh, high-quality batch of this compound. |
| Multiple or Unexpected Peaks for a Single Analyte | 1. Side reactions: The derivatizing agent may react with other functional groups on the analyte or with components of the sample matrix. 2. Degradation of the derivative: The formed derivative may be unstable under the reaction or analysis conditions. | 1. Purify the sample to remove interfering substances. Modify the reaction conditions (e.g., lower temperature) to minimize side reactions. 2. Analyze the sample immediately after derivatization. If storage is necessary, investigate the stability of the derivative at different temperatures (e.g., 4°C, -20°C). |
| Low Sensitivity/Poor Detection Limits | 1. Inefficient derivatization: As described above, incomplete reaction leads to lower signal intensity. 2. Poor ionization of the derivative (for MS applications): The derivative may not be well-suited for the chosen ionization technique. | 1. Re-optimize the derivatization procedure to ensure complete reaction. 2. While this compound is expected to produce a chromophoric derivative, for mass spectrometry, consider if the derivative's structure is amenable to efficient ionization. The nitro group may influence fragmentation patterns. |
| Poor Peak Shape (e.g., Tailing) in Chromatography | 1. Incomplete derivatization: Residual polar functional groups on the analyte can interact with the stationary phase.[2] 2. Adsorption of the derivative: The derivative may be interacting with active sites in the analytical column or system. | 1. Ensure the derivatization reaction has gone to completion. 2. Use a deactivated analytical column and sample vials. Adjust the mobile phase composition (e.g., by adding a small amount of a competitive amine). |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with this compound necessary?
A1: Derivatization is a technique used to convert a chemical compound into a product with a similar chemical structure, called a derivative. This is often done to improve the analyte's properties for analysis. For example, derivatization can increase volatility for gas chromatography (GC), enhance detectability by adding a chromophore for UV-Vis spectroscopy, or improve ionization efficiency for mass spectrometry (MS).
Q2: What types of compounds can be derivatized with this compound?
A2: Based on its chemical structure and analogy to similar compounds like ninhydrin, this compound is expected to react with primary and secondary amines, including amino acids.[3] The reaction likely proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the indandione ring.[3]
Q3: What are the key parameters to optimize for a successful derivatization?
A3: The main parameters that affect the reaction yield and should be optimized are the concentration of the derivatizing reagent, the reaction time and temperature, and the pH of the reaction medium.
Q4: How can I monitor the progress of the derivatization reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used for a quick qualitative assessment. For quantitative analysis, techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are more suitable.
Q5: What is the expected mechanism for the reaction of this compound with a primary amine?
A5: The proposed mechanism involves a nucleophilic attack by the amino group on a carbonyl carbon of the this compound, followed by the elimination of a water molecule to form a Schiff base intermediate.[3] This intermediate may then undergo further reactions to yield a colored or fluorescent product.
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the derivatization of an analyte with this compound.
Quantitative Data Summary
For a systematic optimization, it is crucial to vary one parameter at a time while keeping others constant. The following tables provide a template for recording and comparing your results.
Table 1: Optimization of Reaction pH
| pH | Analyte Peak Area | Derivative Peak Area | % Conversion |
| 7.0 | |||
| 8.0 | |||
| 9.0 | |||
| 10.0 | |||
| 11.0 | |||
| Constant parameters: Temperature, Time, Molar Ratio |
Table 2: Optimization of Reaction Temperature
| Temperature (°C) | Derivative Peak Area | % Conversion |
| Room Temperature | ||
| 40 | ||
| 60 | ||
| 80 | ||
| Constant parameters: Optimal pH, Time, Molar Ratio |
Table 3: Optimization of Reaction Time
| Time (minutes) | Derivative Peak Area | % Conversion |
| 15 | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 | ||
| Constant parameters: Optimal pH, Optimal Temperature, Molar Ratio |
Table 4: Optimization of Molar Ratio (Analyte:Derivatizing Agent)
| Molar Ratio | Derivative Peak Area | % Conversion |
| 1:1 | ||
| 1:1.5 | ||
| 1:2 | ||
| 1:3 | ||
| Constant parameters: Optimal pH, Optimal Temperature, Optimal Time |
Experimental Protocols
The following is a generalized protocol for the derivatization of a primary or secondary amine with this compound. This should be used as a starting point and optimized for your specific analyte.
Materials:
-
Analyte of interest
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Buffer solution (e.g., borate buffer, pH 9)
-
Vortex mixer
-
Heating block or water bath
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of your analyte in a suitable solvent.
-
Prepare a stock solution of this compound in the same anhydrous solvent.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add a known amount of the analyte stock solution.
-
Add the buffer solution to adjust the pH.
-
Add the desired molar excess of the this compound stock solution.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature for a specific amount of time (as determined by your optimization experiments).
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a small amount of an acidic solution (e.g., 1% formic acid in water) to lower the pH.
-
-
Analysis:
-
Dilute the reaction mixture with a suitable solvent if necessary.
-
Inject an aliquot of the final solution into the analytical instrument for analysis.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the proposed initial steps in the derivatization of a primary amine with this compound.
References
Technical Support Center: Reactions of 2-Nitro-1,3-indandione with Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions of 2-Nitro-1,3-indandione and amines. The information is designed to help identify potential side products and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with a primary amine is not giving the expected product, and I see multiple spots on my TLC. What could be happening?
A1: The reaction of this compound with primary amines is expected to proceed via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form a Schiff base or a more complex cyclized product. However, several side reactions can occur. The nitro group at the 2-position is a strong electron-withdrawing group, making the α-protons acidic and susceptible to side reactions. Additionally, the nitro group itself can be a site of reactivity. Competing pathways may lead to a mixture of products, including Michael-type adducts or products resulting from reactions involving the nitro group.
Q2: I am using a secondary amine in my reaction and I'm observing a yellow to orange oily residue that is difficult to crystallize. What could this be?
A2: When reacting this compound with secondary amines, the formation of N-nitrosamines is a potential side reaction. This can occur if the nitro group acts as a nitrosating agent under the reaction conditions. N-nitrosamines are often yellow, oily substances and are known carcinogens, so appropriate safety precautions should be taken.
Q3: Can the reaction conditions be optimized to minimize side product formation?
A3: Yes, optimizing reaction conditions is crucial. Key parameters to consider include:
-
Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.
-
Solvent: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents (e.g., protic vs. aprotic) to find the optimal conditions for your specific transformation.
-
Stoichiometry: The ratio of amine to this compound can impact the product distribution. A systematic variation of the stoichiometry may be necessary.
-
Catalyst: The use of an appropriate acid or base catalyst can significantly influence the reaction outcome.
Q4: Are there any known analogous reactions that could provide insight into my results?
A4: The reaction of ninhydrin with amino acids is a well-known analogue. In this reaction, the primary amine of the amino acid reacts with ninhydrin to form a deep purple product known as Ruhemann's purple.[1] Side products in the ninhydrin reaction include aldehydes, carbon dioxide, and hydrindantin (a reduced form of ninhydrin).[1] The color of the product can vary depending on the amine; for example, proline (a secondary amine) gives a yellow-orange product.[2] These observations suggest that the structure of the amine plays a critical role in determining the product and potential side products in reactions with this compound as well.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product | - Competing side reactions. - Non-optimal reaction conditions. - Decomposition of starting material or product. | - Optimize reaction temperature, solvent, and stoichiometry. - Perform the reaction under an inert atmosphere. - Use purified reagents and solvents. |
| Formation of a yellow/orange oil (especially with secondary amines) | - Formation of N-nitrosamines. | - Purify the product using column chromatography. - Handle the material with appropriate safety precautions (potential carcinogen). - If possible, consider using a primary amine as an alternative. |
| Multiple spots on TLC, difficult separation | - Formation of a complex mixture of side products (e.g., Michael adducts, products from nitro group reactions). | - Optimize reaction conditions for selectivity. - Employ advanced purification techniques such as preparative HPLC. - Use 2D TLC to better resolve the components of the mixture. |
| Unexpected color formation (not the expected product color) | - Formation of colored side products analogous to those in the ninhydrin reaction. - Decomposition of the starting material or product. | - Characterize the colored impurity by spectroscopic methods (UV-Vis, NMR, MS). - Compare the observed color with known analogues (e.g., Ruhemann's purple). |
Potential Side Products
The following table summarizes potential side products based on the type of amine used and known reactivity patterns of analogous compounds.
| Amine Type | Potential Side Product | Plausible Reaction Pathway |
| Primary Amines | Aldehydes, CO₂, Reduced indandione species | Analogous to ninhydrin reaction: oxidative deamination and decarboxylation of the amine.[1] |
| Secondary Amines | N-Nitrosamines | Reaction of the secondary amine with a nitrosating species derived from the nitro group. |
| Primary or Secondary Amines | Michael Adducts | The amine acts as a nucleophile in a conjugate addition to a transiently formed nitroalkene. |
| Primary or Secondary Amines | Complex heterocyclic compounds | Intramolecular cyclization reactions following the initial amine addition. |
Experimental Protocols
While specific protocols for minimizing side products in this compound reactions are not widely published, the following general procedure for a related reaction involving 1,3-indandione can be adapted and optimized.
Example Protocol: Synthesis of a 2-Aryl-1,3-indandione Derivative
This protocol describes the synthesis of 2-(4-bromophenyl)-1,3-indandione and can serve as a starting point for designing reactions with amines, with the understanding that the nitro group will significantly affect reactivity.
-
Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Reaction Mixture: A mixture of phthalide and an appropriate aldehyde (in this case, 4-bromobenzaldehyde) is added to the sodium ethoxide solution. For reactions with amines, the amine would be used in place of or in addition to the aldehyde, and this compound would replace phthalide.
-
Reflux: The reaction mixture is refluxed for a specified period (e.g., 1 hour).[3]
-
Workup: The ethanol is removed, and water is added. The residue is diluted with ice water and washed with ether.[3]
-
Purification: The product is separated, dried, and recrystallized from a suitable solvent like methanol.[3]
Note: This is a generalized procedure. The specific conditions (temperature, reaction time, solvent, and workup) must be optimized for the reaction of this compound with the specific amine of interest to maximize the yield of the desired product and minimize side reactions.
Visualizing Reaction Pathways
The following diagrams illustrate plausible reaction pathways for the reaction of this compound with amines.
References
Technical Support Center: Optimizing Amino Acid Detection with 2-Nitro-1,3-indandione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 2-Nitro-1,3-indandione for amino acid detection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of amino acid detection using this compound?
A1: The detection method is based on the reaction of this compound with the primary amino group of an amino acid. This reaction, analogous to the well-known ninhydrin reaction, results in the formation of a colored and/or fluorescent product. The intensity of the color or fluorescence is proportional to the concentration of the amino acid, allowing for quantitative analysis. The presence of a nitro group and a phenyl group is thought to influence the reactivity and spectroscopic properties of the resulting derivative.[1]
Q2: What are the expected outcomes of the reaction with different types of amino acids?
A2: Primary α-amino acids are expected to produce a distinct, deeply colored product. Secondary amino acids, such as proline, may yield a product with a different color, often yellow or orange. Amino acids with a free amide group, like asparagine, might produce a brownish color.[2]
Q3: Can this compound be used for quantitative analysis of amino acids?
A3: Yes, by measuring the absorbance of the colored product at its maximum absorbance wavelength (λmax), a calibration curve can be constructed to determine the concentration of an unknown amino acid sample. This requires careful optimization of reaction conditions to ensure a linear relationship between absorbance and concentration.
Q4: What factors can influence the sensitivity of the detection?
A4: Several factors can impact the sensitivity of the assay, including pH, reaction temperature, incubation time, reagent concentration, and the presence of interfering substances.[2] The solvent used to dissolve the this compound and the sample can also play a crucial role.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Color Development | 1. Incorrect pH: The reaction is pH-sensitive. | 1. Ensure the reaction buffer is within the optimal pH range (typically pH 5-7).[2] Prepare fresh buffer and verify its pH. |
| 2. Reagent Degradation: The this compound solution may have degraded. | 2. Prepare a fresh solution of this compound. Store the stock solution protected from light and at a low temperature. | |
| 3. Insufficient Heating: The reaction often requires heat to proceed at a reasonable rate. | 3. Ensure the reaction mixture is heated to the recommended temperature (e.g., in a boiling water bath) for the specified time.[2] | |
| 4. Low Amino Acid Concentration: The concentration of the amino acid in the sample may be below the detection limit. | 4. Concentrate the sample if possible, or consider using a more sensitive detection method if available. | |
| Unexpected Color Formation (e.g., not the expected deep color for primary amino acids) | 1. Presence of Secondary Amines: The sample may contain secondary amines like proline. | 1. This is an expected result for secondary amines.[2] Consider this when interpreting your results. |
| 2. Sample Contamination: The sample might be contaminated with other amines or interfering substances. | 2. Purify the sample to remove interfering substances. Run a blank control with only the sample matrix to check for background color. | |
| 3. Incorrect Reaction Conditions: Suboptimal pH or temperature can lead to alternative reaction pathways. | 3. Re-verify and optimize the pH and temperature of the reaction. | |
| High Background Signal or Precipitate Formation | 1. Reagent Impurity or Instability: The this compound reagent may contain impurities or be unstable in the chosen solvent. | 1. Use high-purity reagent and solvents. Consider filtering the reagent solution before use. |
| 2. Sample Matrix Effects: Components in the sample matrix may react with the reagent or precipitate under the reaction conditions. | 2. Perform a sample cleanup step (e.g., protein precipitation, solid-phase extraction) before the derivatization reaction. | |
| 3. Excess Reagent Concentration: Using too high a concentration of the derivatizing reagent can lead to background signal. | 3. Optimize the concentration of this compound to find a balance between signal intensity and background noise. | |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature, timing, or pipetting can lead to inconsistent results. | 1. Use a calibrated water bath or heating block for precise temperature control. Use a timer for consistent incubation periods. Ensure accurate and consistent pipetting. |
| 2. Sample Heterogeneity: The sample may not be homogenous. | 2. Ensure the sample is well-mixed before taking an aliquot for analysis. | |
| 3. Instability of the Colored Product: The colored derivative may not be stable over time. | 3. Measure the absorbance of the samples at a consistent time point after the reaction is stopped (e.g., by cooling). |
Experimental Protocols
Qualitative Spot Test for Amino Acid Detection
This protocol provides a rapid, qualitative assessment of the presence of amino acids.
Materials:
-
This compound solution (1 mg/mL in ethanol or acetone)
-
Amino acid solutions (e.g., glycine, alanine, proline at 1 mg/mL in water)
-
White spot plate or filter paper
-
Heating block or hot plate
Procedure:
-
Place one drop of the this compound solution onto a spot on the plate or filter paper.
-
Add one drop of an amino acid solution to the same spot.
-
Prepare a control spot with only the this compound solution and a drop of water.
-
Gently heat the plate or paper on a heating block at approximately 80-100°C for 2-5 minutes.
-
Observe the color development and compare the sample spots to the control.
Quantitative Spectrophotometric Analysis
This protocol outlines the steps for the quantitative determination of amino acids.
Materials:
-
This compound solution (concentration to be optimized, e.g., 0.2% w/v in a suitable solvent)
-
Reaction buffer (e.g., phosphate or borate buffer, pH to be optimized between 5-9)
-
Standard amino acid solutions of known concentrations
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of this compound and varying concentrations of the standard amino acid in the reaction buffer.
-
Include a blank sample containing the reagent and buffer but no amino acid.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 80-100°C) for a set period (e.g., 15-30 minutes).
-
After incubation, cool the samples to room temperature.
-
If necessary, dilute the samples with the reaction buffer.
-
Measure the absorbance spectrum of each sample from 300 to 700 nm to identify the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting the absorbance at λmax against the amino acid concentration.
-
Prepare and measure the absorbance of the unknown sample under the same conditions and determine its concentration from the calibration curve.
Data Presentation
Table 1: Hypothetical Maximum Absorbance (λmax) and Molar Absorptivity (ε) for Reaction Products with Different Amino Acids
| Amino Acid | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Expected Color |
| Glycine | 570 | 25,000 | Deep Purple |
| Alanine | 572 | 26,500 | Deep Purple |
| Phenylalanine | 568 | 24,000 | Deep Purple |
| Proline | 440 | 1,500 | Yellow-Orange |
| Asparagine | 490 | 8,000 | Brown |
Note: These are hypothetical values based on analogues like ninhydrin and should be determined experimentally for this compound.
Table 2: Hypothetical Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (Absorbance at λmax) |
| pH | 5.0 | 7.0 | 9.0 | 0.85 |
| Temperature (°C) | 60 | 80 | 100 | 0.92 |
| Time (min) | 10 | 20 | 30 | 0.95 |
| Reagent Conc. (mg/mL) | 0.5 | 1.0 | 2.0 | 0.88 |
Note: This table illustrates a hypothetical optimization matrix. Optimal conditions should be determined experimentally.
Visualizations
Caption: Proposed reaction mechanism of this compound with a primary amino acid.
Caption: A logical workflow for troubleshooting weak or no signal in the assay.
References
Technical Support Center: 2-Nitro-1,3-indandione Solutions for Analytical Use
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Nitro-1,3-indandione solutions for analytical applications. Please note that while direct stability data for this compound is limited in publicly available literature, the information provided here is based on established principles and data from structurally related indandione derivatives, such as 2-Nitro-2-phenylindene-1,3-dione and 1,2-indanedione.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues researchers may encounter during the preparation and use of this compound solutions.
Question: Why has my this compound solution changed color?
A change in the color of your working solution, for instance, from a pale yellow to a darker shade, often indicates chemical degradation.[2] This can be triggered by several factors:
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Exposure to Light: Aromatic nitro compounds can be susceptible to photodegradation, especially when exposed to UV radiation.[2]
-
pH Instability: Extreme pH conditions, particularly highly basic environments, can promote degradation pathways.[2]
-
Reaction with Solvent Impurities: The purity of the solvent is crucial, as impurities can react with the compound.
Recommendations:
-
Always store solutions in amber or opaque containers to protect them from light.[2]
-
Prepare solutions in a pH-controlled buffer, ideally within a neutral to slightly acidic range (pH 5-7).[2]
-
Use high-purity, analytical grade solvents.
Question: I'm observing a precipitate in my stock or working solution. What is the cause?
Precipitation in your this compound solution can be attributed to a few factors:
-
Exceeded Solubility Limits: The concentration of your solution might be too high for the chosen solvent, especially if the storage temperature has decreased.[2]
-
Formation of Insoluble Degradation Products: The precipitate could be the result of the compound degrading into less soluble substances.[2]
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute, leading to precipitation.[2]
Recommendations:
-
Ensure the concentration of your solution is within the known solubility limits for the solvent and storage temperature.
-
If degradation is suspected, it is best to discard the solution and prepare a fresh batch.
-
Store solutions in tightly sealed containers to prevent solvent evaporation.
Question: My experimental results are inconsistent when using previously prepared solutions. Is this related to solution instability?
Yes, inconsistent results are a common sign of solution degradation.[2] A decrease in the active concentration of this compound over time will lead to variability in analytical measurements.[2]
Recommendations:
-
For sensitive and quantitative experiments, it is highly recommended to use freshly prepared solutions.[2]
-
If using a previously prepared solution is unavoidable, consider running a standard to verify its concentration before proceeding with your samples.
Frequently Asked Questions (FAQs)
What are the primary factors that affect the stability of this compound solutions?
Based on the chemistry of related indandione derivatives, the following factors are critical to the stability of this compound solutions:
-
pH: Extreme pH levels should be avoided. Neutral to slightly acidic conditions are generally preferred.[2]
-
Solvent: High-purity, aprotic, and degassed solvents are recommended to prevent hydrolysis and reactions with impurities.[2]
-
Temperature: Solutions should be stored at low temperatures (e.g., 2-8 °C) to slow the rate of degradation.[2]
-
Light Exposure: Protection from light, particularly UV radiation, is crucial to prevent photodegradation. The use of amber glassware is advisable.[2]
-
Oxygen: For oxygen-sensitive applications, purging the solvent with an inert gas like nitrogen or argon before preparation and storing the solution under an inert atmosphere can enhance stability.[2]
What are the potential degradation pathways for this compound?
Given its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Photodegradation: Aromatic nitro compounds can undergo photochemical reactions when exposed to light.[2]
-
Hydrolysis: The dione functional group may be prone to hydrolysis, especially under non-neutral pH conditions.[2]
What is the recommended solvent for preparing this compound solutions?
While specific data for this compound is scarce, for related compounds like 1,2-indanedione used in forensic applications, a common approach involves a stock solution in a polar solvent like ethyl acetate, which is then diluted with a non-polar carrier solvent such as HFE-7100 or petroleum ether.[5][6] The choice of solvent will ultimately depend on the specific analytical method being employed.
Data and Protocols
Summary of General Storage and Handling Recommendations
The following table summarizes recommended conditions for the storage and handling of analytical solutions of indandione derivatives, which can be applied as a starting point for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C[2] | To minimize thermal degradation. |
| Storage Container | Amber glass vials/bottles[2] | To protect from light exposure. |
| Atmosphere | Tightly sealed; consider inert gas for long-term storage[2] | To prevent solvent evaporation and oxidation. |
| pH of Solution | Neutral to slightly acidic (pH 5-7)[2] | To prevent base- or acid-catalyzed degradation. |
| Solvent Purity | High-purity, analytical grade | To avoid reactions with impurities. |
Experimental Protocol: Preparation and Storage of a Stock Solution
This protocol provides a general procedure for the preparation of a stock solution of an indandione derivative, which can be adapted for this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., ethyl acetate)
-
Volumetric flask (amber)
-
Analytical balance
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to an amber volumetric flask of the appropriate size.
-
Add a portion of the high-purity solvent to the flask, ensuring it does not exceed approximately 75% of the final volume.
-
Mix the solution using a vortex mixer or sonicator until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid potential degradation.[2]
-
Once the solid is dissolved, add the solvent to the final volume mark.
-
Invert the flask several times to ensure the solution is homogeneous.[2]
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Store the stock solution at 2-8 °C, protected from light.[2]
Visualizations
Factors Affecting Solution Stability
Caption: Factors influencing the stability of this compound solutions.
General Experimental Workflow
References
interference from secondary amines in 2-Nitro-1,3-indandione assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding interference from secondary amines in 2-Nitro-1,3-indandione assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for amine detection?
The this compound assay is a colorimetric method used for the detection and quantification of primary amines. The reaction mechanism is analogous to the well-known ninhydrin reaction.[1][2] In this assay, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the this compound molecule. This initial reaction is followed by a series of steps, including dehydration and reaction with a second molecule of this compound, which ultimately leads to the formation of a colored product, similar to Ruhemann's purple formed in the ninhydrin assay.[3][4][5] The intensity of the color produced is proportional to the concentration of the primary amine in the sample.
Q2: Can secondary amines interfere with the this compound assay?
Yes, secondary amines can interfere with assays designed for primary amine quantification using this compound. While the reaction with primary amines typically yields a deep purple-colored product, secondary amines react differently to produce a product with distinct spectral properties, often appearing yellow-orange.[3][6] This is because secondary amines lack the necessary protons for the complete reaction sequence that forms the purple-colored chromophore.[3]
Q3: How can I differentiate between the signals from primary and secondary amines?
The interference from secondary amines can be addressed by leveraging the different spectral characteristics of the reaction products. The product of the reaction with primary amines has a maximum absorbance at a different wavelength than the product of the reaction with secondary amines. By measuring the absorbance at two different wavelengths, it is possible to distinguish and quantify the relative amounts of primary and secondary amines.
Q4: Are there other substances that can interfere with this assay?
Yes, any compound with a primary amine group, including ammonia, can potentially react with this compound to produce a colored product, leading to an overestimation of the analyte of interest.[5][7][8] It is crucial to consider the composition of the sample matrix and run appropriate controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected yellow or orange color development | Presence of secondary amines (e.g., proline) in the sample. | Measure the absorbance at approximately 440 nm to quantify the secondary amines. For primary amine quantification, measure at the wavelength of maximum absorbance for the expected purple product (analogous to 570 nm for ninhydrin).[3] |
| Inconsistent or weak color development | Suboptimal reaction conditions (pH, temperature, incubation time). Incorrect reagent concentration. | Optimize the reaction pH (typically between 7-9). Ensure the incubation temperature and time are consistent and sufficient for the reaction to complete. Verify the concentration of the this compound solution.[1] |
| High background signal in the blank | Contamination of reagents or glassware with amines. Degradation of the this compound reagent. | Use high-purity solvents and thoroughly clean all glassware. Prepare fresh reagent solutions and store them appropriately, protected from light and moisture. |
| Results are higher than expected | Interference from other primary amines or ammonia in the sample. | If the sample matrix is complex, consider a sample cleanup step such as solid-phase extraction (SPE) to remove interfering substances. Alternatively, use a standard addition method to compensate for matrix effects. |
Quantitative Data Summary
The following table, based on data from the analogous ninhydrin reaction, summarizes the distinct spectral properties of the products formed from primary and secondary amines. These values provide a reference for developing a method to differentiate between the two types of amines in a this compound assay.
| Amine Type | Reaction Product | Typical Color | Approx. λmax | Notes |
| Primary Amines | Ruhemann's purple analog | Deep purple | ~570 nm | The standard reaction for quantification.[3] |
| Secondary Amines | Iminium salt | Yellow-orange | ~440 nm | Forms under neutral pH conditions.[3][6] |
| Secondary Amines | Red chromogen | Red | ~520 nm | Forms under acidic pH and elevated temperatures.[3] |
Experimental Protocols
Protocol for Quantification of Primary Amines in the Presence of Secondary Amines
This protocol is adapted from general methods for amine quantification using indandione derivatives.[1]
1. Reagent Preparation:
- This compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethanol.
- Reaction Buffer: Prepare a phosphate or borate buffer with a pH between 7 and 9.
- Standard Solutions: Prepare a series of standard solutions of a known primary amine (e.g., glycine) and a known secondary amine (e.g., proline) in the reaction buffer.
2. Assay Procedure:
- In a microcentrifuge tube, mix your sample (or standard solution) with the this compound solution and the reaction buffer.
- Include a blank sample containing the reagent and buffer only.
- Incubate the reaction mixtures at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[1]
- After incubation, cool the samples to room temperature.
3. Data Acquisition and Analysis:
- Measure the absorbance of each sample at two wavelengths:
- At the λmax for the primary amine-derived product (e.g., ~570 nm).
- At the λmax for the secondary amine-derived product (e.g., ~440 nm).
- Construct two separate calibration curves: one for the primary amine standard at its λmax and one for the secondary amine standard at its λmax.
- Determine the concentration of primary and secondary amines in your sample by comparing their absorbance values to the respective standard curves.
Visualizations
Caption: Reaction pathways for primary and secondary amines with this compound.
Caption: General experimental workflow for amine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Ninhydrin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the synthesis of 2-Nitro-1,3-indandione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Nitro-1,3-indandione. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A frequently employed method for synthesizing this compound involves the nitration of the active methylene group of the precursor, 1,3-indandione. This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and a dehydrating agent like sulfuric acid, at a controlled low temperature. Another documented route involves the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone.[1]
Q2: Why is strict temperature control so critical during the nitration step?
A2: Nitration reactions are highly exothermic processes.[2][3] Failure to maintain a low temperature (typically 0-5 °C) can lead to several undesirable outcomes, including:
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Over-nitration: The introduction of more than one nitro group onto the molecule.[2]
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Side Reactions: Oxidation of the starting material or the desired product.[2]
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Decomposition: The target nitro compound may be unstable at elevated temperatures, resulting in reduced yields and the formation of tarry by-products.[2]
Q3: My final product appears as a yellow oil or waxy solid, not the expected crystalline solid. What should I do?
A3: An oily or waxy crude product often indicates the presence of impurities. The initial and preferred method of purification is recrystallization from a suitable solvent system. If recrystallization proves ineffective, column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexane-ethyl acetate) can be an effective alternative for purification.[2] The yellow coloration may suggest the presence of nitro-aromatic impurities.[2]
Q4: What are the primary safety precautions for this synthesis?
A4: The synthesis of this compound involves hazardous materials that require careful handling. The nitrating mixture, consisting of concentrated nitric and sulfuric acids, is extremely corrosive and a potent oxidizing agent.[2] All procedures involving this mixture must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: I am experiencing a very low yield in my synthesis of this compound. What are the potential causes and how can I address them?
Answer: Low yield is a common issue that can stem from several factors throughout the experimental process. Below is a systematic guide to help you identify and resolve the problem.
| Potential Cause | Recommended Action |
| Incomplete Nitration | - Increase the reaction time or the quantity of the nitrating agent. Exercise caution, as excessive nitrating agent may lead to over-nitration.[2]- Monitor the reaction's progress using Thin Layer Chromatography (TLC). |
| Decomposition of Product | - Strictly maintain a low reaction temperature (0-5 °C) to prevent the decomposition of the nitro compound.[2] |
| Insufficient Nitronium Ion (NO₂⁺) Generation | - Ensure the use of a potent dehydrating agent, such as concentrated sulfuric acid, in the nitrating mixture.[2] |
| Poor Quality of Starting Materials | - Use freshly opened or purified 1,3-indandione. Ensure all reagents, especially the acids, are of high purity and anhydrous where specified. |
| Presence of Nitrous Acid | - The presence of nitrous acid can catalyze unwanted side reactions. Consider adding a small amount of urea to the reaction mixture to scavenge any residual nitrous acid.[2] |
Caption: Synthesis workflow for this compound.
References
Technical Support Center: Purification of 2-Nitro-1,3-indandione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Nitro-1,3-indandione reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials (e.g., 1,3-indandione), byproducts from side reactions, and residual acids or bases used as catalysts. Depending on the synthetic route, byproducts like 2-diazo-1,3-indanedione or related compounds might be present.[1] Colored impurities are also common and may require specific decolorization steps.[2]
Q2: My purified this compound appears discolored (e.g., yellow or brown). How can I remove the color?
A2: If the desired product is known to be a specific color, any deviation may indicate impurities. For removing colored impurities, a common technique is to add a small amount of activated carbon to the solution of your crude product in a suitable solvent before filtration.[2] The activated carbon adsorbs the colored impurities, which are then removed during a hot filtration step. Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.
Q3: What is the stability of this compound during purification?
A3: this compound is stable under recommended storage conditions but can decompose at higher temperatures.[3] Its melting point is noted as 125°C with decomposition.[3] Therefore, prolonged heating during recrystallization should be avoided. Use the minimum amount of heat necessary to dissolve the compound.
Q4: Can I use column chromatography for purification? What conditions are recommended?
A4: Yes, column chromatography is a suitable method for purifying this compound, especially for achieving high purity. For similar compounds like 2-phenyl-1H-indene-1,3(2H)-dione, column chromatography on silica gel using a hexane-ethyl acetate gradient has been effective.[4] A similar solvent system would be a good starting point for this compound.
Troubleshooting Guide
Issue 1: The product fails to crystallize from the solution during recrystallization.
-
Possible Cause: The solution may be too dilute (supersaturation has not been reached), or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product. Allow it to cool slowly again.
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Cool Slowly: Ensure the solution cools to room temperature slowly, and then place it in an ice bath or refrigerator for an extended period.
-
Issue 2: The product precipitates as an oil ("oiling out") instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is cooled too quickly. Impurities can also suppress crystallization.
-
Troubleshooting Steps:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly.
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed-solvent system. When using a solvent pair, dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool.[2]
-
Issue 3: The yield is very low after recrystallization.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Select an Appropriate Solvent: Choose a solvent in which the product has high solubility at high temperatures and very low solubility at low temperatures.
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Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize product loss due to solubility.
-
Wash Carefully: When washing the collected crystals, use a minimal amount of ice-cold, fresh solvent to wash away impurities without dissolving a significant amount of the product.[2]
-
Purification Methodologies & Data
Quantitative Data Summary
The following table provides illustrative data for common purification methods based on typical laboratory outcomes for indandione compounds.
| Purification Method | Typical Solvents | Typical Yield | Purity (Melting Point) | Notes |
| Recrystallization | Ethanol-water mixture, Toluene, Acetic Acid.[4][5] | 70-85% | Good (e.g., 118-119 °C for a related compound).[5] | Effective for removing small amounts of impurities from a solid crude product. |
| Column Chromatography | Silica Gel with Hexane-Ethyl Acetate gradient.[4] | 50-75% | High to Very High | Ideal for separating complex mixtures or achieving very high purity. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, acetic acid).[4]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Avoid prolonged boiling to prevent decomposition.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl the mixture for a few minutes.
-
Hot Filtration (if carbon was added): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a high hexane to ethyl acetate ratio).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the sample through the column, starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
References
Technical Support Center: 2-Nitro-1,3-indandione and Amino Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Nitro-1,3-indandione in reactions with amino acids, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the reaction between this compound and amino acids?
The reaction is understood to be analogous to the well-known ninhydrin reaction.[1] It involves a multi-step process initiated by the nucleophilic attack of the amino group from the amino acid on one of the carbonyl carbons of the this compound. This is followed by the formation of a Schiff base intermediate, which then undergoes decarboxylation. The resulting intermediate is unstable and reacts with another molecule of this compound to form a colored, conjugated system, which is the basis for spectrophotometric quantification.[1]
Q2: Why is pH a critical parameter in this reaction?
The pH of the reaction medium is crucial for several reasons:
-
Nucleophilicity of the Amino Acid: The primary amino group of the amino acid acts as the nucleophile. At very low pH, the amino group will be protonated (-NH3+), which significantly reduces its nucleophilicity and slows down or prevents the initial step of the reaction.
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Reagent Stability: this compound may be susceptible to hydrolysis or other degradation pathways at extreme pH values (highly acidic or alkaline conditions).
-
Reaction Intermediates: The stability and reactivity of the intermediates, such as the Schiff base, can be pH-dependent.
-
Chromophore Formation: The final colored product's structure and stability, and thus its absorbance maximum (λmax) and molar absorptivity, can be influenced by the pH of the solution.
Q3: What is the optimal pH range for the reaction?
While the optimal pH can vary slightly depending on the specific amino acid, a generally effective range is between pH 7 and 9.[1] Within this range, the amino group is sufficiently deprotonated to be nucleophilic, while the reaction conditions are not so alkaline as to cause significant degradation of the reagent. For most applications, starting with a phosphate or borate buffer at pH 8.0 is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low color development | Incorrect pH: The pH may be too low (e.g., < 6), leading to protonation of the amino group and reduced nucleophilicity. | Prepare fresh buffer solutions and verify the pH of the final reaction mixture. Perform a pH optimization experiment (see Experimental Protocols). |
| Reagent Degradation: this compound solution may have degraded due to improper storage or being prepared in an inappropriate solvent. | Prepare a fresh solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) immediately before use. Store the solid reagent in a cool, dark, and dry place. | |
| Insufficient Heating: The reaction often requires heating to proceed at a reasonable rate. | Ensure the reaction mixture is incubated at the recommended temperature (e.g., 60-80°C) for the specified time. | |
| Precipitate forms in the reaction mixture | Low Solubility of Reagent: this compound may have limited solubility in the aqueous buffer. | Increase the proportion of the organic co-solvent (e.g., DMSO or ethanol) in the final reaction mixture. Ensure the reagent is fully dissolved before adding it to the buffer. |
| Incorrect Buffer Choice: The buffer components may be reacting with the reagent or the amino acid. | Try a different buffer system (e.g., switch from phosphate to borate buffer). | |
| Inconsistent or non-reproducible results | Fluctuating pH: The pH of the buffer may be unstable, or the addition of samples may be altering the pH. | Use a buffer with a higher buffering capacity. Check the pH of the reaction mixture before and after the reaction. |
| Variable Incubation Time or Temperature: Inconsistent heating can lead to variations in the extent of the reaction. | Use a calibrated water bath or heating block for precise temperature control. Ensure all samples are incubated for the same amount of time. | |
| Color of the final product fades quickly | Product Instability: The colored product may be unstable at the final pH of the solution. | Measure the absorbance immediately after the reaction is complete and cooled to room temperature. Investigate the effect of pH on the stability of the colored product after its formation. |
Data Presentation
Table 1: Hypothetical Effect of pH on the Reaction of Glycine with this compound
| pH | Reaction Time (min) | Temperature (°C) | λmax (nm) | Absorbance at λmax |
| 5.0 | 30 | 70 | 480 | 0.15 |
| 6.0 | 30 | 70 | 485 | 0.45 |
| 7.0 | 30 | 70 | 490 | 0.85 |
| 8.0 | 30 | 70 | 492 | 1.20 |
| 9.0 | 30 | 70 | 490 | 1.10 |
| 10.0 | 30 | 70 | 488 | 0.95 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology for pH Optimization
-
Preparation of Buffers:
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Prepare a series of 0.1 M buffer solutions with pH values ranging from 5.0 to 10.0 (e.g., phosphate buffer for pH 5-8, borate buffer for pH 8-10).
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Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Preparation of Reagent and Amino Acid Solutions:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a 10 mM stock solution of the amino acid (e.g., glycine) in deionized water.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add the following in order:
-
500 µL of the respective pH buffer.
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100 µL of the 10 mM amino acid stock solution.
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100 µL of the 10 mM this compound stock solution.
-
-
Prepare a blank for each pH by substituting the amino acid solution with 100 µL of deionized water.
-
-
Incubation:
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Vortex the tubes to ensure thorough mixing.
-
Incubate all tubes in a water bath at 70°C for 30 minutes.
-
-
Measurement:
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After incubation, cool the tubes to room temperature.
-
Transfer the contents to a cuvette.
-
Measure the absorbance spectrum from 400 nm to 700 nm using a UV-Vis spectrophotometer, using the corresponding blank to zero the instrument.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance at this wavelength.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the pH to determine the optimal pH for the reaction.
-
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: Logical relationship of pH's effect on the reaction.
References
minimizing background signal in 2-Nitro-1,3-indandione-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in assays utilizing 2-Nitro-1,3-indandione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based assays typically used for? While specific applications can vary, 1,3-indandione derivatives are known to be used as fluorescent probes.[1][2] For example, certain derivatives are used for labeling antibodies or detecting misfolded protein aggregates.[1][2] Assays using these compounds likely leverage their fluorescent properties for quantification and detection.
Q2: What are the primary sources of high background signal in these fluorescence-based assays? High background fluorescence can originate from multiple sources, which can be broadly categorized as:
-
Reagent-based: The intrinsic fluorescence (autofluorescence) of the this compound probe itself, other reagents, buffers, or contaminated solvents can contribute to the background.[3][4]
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Sample-based: Biological samples may contain endogenous fluorescent molecules like NADH, flavins, or collagen.[5]
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Non-specific Binding: The fluorescent probe or other detection reagents may bind to unintended targets or surfaces within the assay plate.[6][7][8]
-
Instrument- and Labware-based: Issues such as light leaks, incorrect filter selection, inappropriate gain settings on the plate reader, or the use of autofluorescent plates can elevate background readings.[3][9] Well-to-well crosstalk from a very bright signal can also be a factor.[4]
Q3: Why is it critical to minimize background signal? A high background signal, often referred to as noise, can obscure the true signal from the target analyte. This reduces the assay's sensitivity, dynamic range, and overall accuracy, making it difficult to obtain reliable and reproducible data.[8] Minimizing background is essential for improving the signal-to-noise ratio.
Q4: What is a good first step to identify the source of the high background? A good first step is to run a series of control wells on your plate. This should include:
-
Blank Wells: Contain only the assay buffer to measure the background from the buffer and the plate itself.
-
"No-Enzyme" or "No-Analyte" Controls: Include all reagents except the specific target analyte to assess background from non-specific reagent interactions or probe degradation.[4]
-
"Unlabeled" Controls: If working with cells or tissue, an unlabeled sample can determine the level of endogenous autofluorescence.[5]
Troubleshooting Guide: High Background Signal
This guide addresses the common problem of elevated background signals in a question-and-answer format.
Problem: My blank wells (containing only buffer and probe) show high fluorescence.
| Possible Cause | Recommended Solution |
| Reagent Autofluorescence or Contamination | 1. Prepare fresh buffers and solutions using high-purity water and solvents.[4][7] 2. Test each reagent individually for fluorescence to identify the source.[4] 3. If using culture medium, switch to a phenol red-free formulation for the final reading step.[5] |
| Inappropriate Labware | 1. Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to reduce stray light and well-to-well crosstalk.[3] 2. If background persists, consider switching to glass-bottom plates, which typically have lower autofluorescence than plastic.[9] |
| Incorrect Instrument Settings | 1. Ensure the excitation and emission wavelengths on the plate reader are correctly set for your specific this compound derivative.[3] 2. Optimize the gain setting. While high gain increases signal, it also amplifies background noise. Find a balance that maximizes the signal-to-background ratio.[4] |
Problem: My negative control wells (containing all reagents but the target analyte) have high signal.
| Possible Cause | Recommended Solution |
| Non-Specific Binding of Reagents | 1. Optimize Blocking: Increase the concentration or incubation time of your blocking agent (e.g., BSA, casein).[7][10] Test different blocking agents, as one may be more effective for your specific system.[7][11] 2. Improve Washing: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer.[7] Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the wash buffer can disrupt weak, non-specific interactions.[10][12] 3. Adjust Antibody/Probe Concentration: Titrate your primary/secondary antibodies or the fluorescent probe to find the lowest concentration that still provides a robust positive signal.[6][12] |
| Probe Instability/Degradation | 1. Prepare the fluorescent probe solution immediately before use.[4] 2. Minimize the probe's exposure to light during incubation by covering the plate with foil.[13] 3. Reduce the incubation time with the probe to the minimum required to achieve a stable signal.[4] |
| Cross-Reactivity | 1. Ensure the specificity of your antibodies through proper validation controls.[6] 2. If using a secondary antibody, consider a pre-adsorbed version to reduce binding to non-target proteins.[7] |
Experimental Protocols
Protocol: Optimizing Wash Steps to Reduce Background
This protocol provides a framework for testing how wash buffer composition and the number of wash cycles affect the signal-to-noise ratio.
-
Plate Preparation: Prepare a microplate with your standard assay setup, including positive control wells (with target analyte) and negative control wells (without target analyte).
-
Reagent Incubation: Perform the main incubation step with your detection reagents (e.g., antibodies, this compound probe).
-
Washing Procedure (Variable Testing):
-
Divide the plate into sections to test different wash conditions.
-
Condition A (Baseline): Wash 3 times with 200 µL/well of Phosphate Buffered Saline (PBS).
-
Condition B (Increased Washes): Wash 5 times with 200 µL/well of PBS.
-
Condition C (Detergent Additive): Wash 3 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Condition D (Detergent + Increased Washes): Wash 5 times with 200 µL/well of PBST.
-
For each wash, ensure the buffer is added gently and aspirated completely. Consider a 1-2 minute soaking step for each wash.[7]
-
-
Signal Development & Detection: Proceed with any final reagent additions and read the fluorescence on a plate reader according to your standard protocol.
-
Data Analysis:
-
Calculate the average signal for positive (S) and negative (N) controls for each condition.
-
Determine the Signal-to-Noise (S/N) ratio for each condition using the formula: S/N = (Mean Signal of Positive Control) / (Mean Signal of Negative Control).
-
Compare the S/N ratios to identify the optimal washing procedure.
-
Table 1: Example Data from a Wash Optimization Experiment
| Wash Condition | Mean Positive Signal (S) | Mean Negative Signal (N) | Signal-to-Noise Ratio (S/N) |
| 3x PBS | 15,000 | 3,000 | 5.0 |
| 5x PBS | 14,500 | 2,100 | 6.9 |
| 3x PBST (0.05%) | 14,800 | 1,500 | 9.9 |
| 5x PBST (0.05%) | 14,600 | 950 | 15.4 |
This table illustrates how increasing wash steps and adding a detergent can significantly decrease the background signal (N) while only minimally affecting the specific signal (S), leading to a much-improved S/N ratio.
Visual Guides
References
- 1. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Hydroxy-5-nitrobenzylidene)-1,3-indanedione versus Fluorescein Isothiocyanate in Interaction with Anti-hFABP Immunoglobulin G1: Fluorescence Quenching, Secondary Structure Alteration and Binding Sites Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. benchchem.com [benchchem.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 13. novateinbio.com [novateinbio.com]
storage and handling recommendations for 2-Nitro-1,3-indandione reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of the 2-Nitro-1,3-indandione reagent.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring safe laboratory practices.
Storage Conditions:
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and potential degradation.
| Parameter | Recommendation | Source |
| Temperature | Cool place | [1] |
| Environment | Dry and well-ventilated | [1] |
| Container | Tightly closed | [1] |
Handling Precautions:
This compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[2] Ensure adequate ventilation or work in a fume hood to avoid inhalation of dust.[1] After handling, wash hands and any exposed skin thoroughly.[1][2] Do not eat, drink, or smoke in the laboratory area.[1][2]
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the synthesis, storage, and use of this compound.
FAQs on Storage and Solution Stability
Q1: My solid this compound has changed color over time. Is it still usable?
A1: A slight color change in the solid reagent may indicate some degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as thin-layer chromatography (TLC) or melting point determination, before use. For critical experiments, using a fresh batch is advisable.
Q2: I observed a precipitate in my stock solution of this compound. What should I do?
A2: Precipitation could be due to several factors, including the solution's concentration exceeding the solubility limit at a lower temperature or degradation of the compound. Gently warm the solution to see if the precipitate redissolves. If it does not, it may consist of insoluble degradation products, and a fresh solution should be prepared.
Q3: My experimental results are inconsistent when using a previously prepared solution. Why might this be?
A3: Inconsistent results are often a sign of solution instability. The concentration of the active reagent may have decreased over time due to degradation. For sensitive applications, it is best practice to use freshly prepared solutions.
Troubleshooting for Synthesis and Reactions
Q1: During the nitration of 1,3-indandione to synthesize this compound, my reaction mixture turned dark and produced a low yield. What went wrong?
A1: This is a common issue often caused by poor temperature control. Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions, oxidation of the starting material, and decomposition of the product, resulting in a dark, tarry mixture and low yields. It is crucial to maintain a low reaction temperature (typically below 10°C) throughout the addition of the nitrating agent.
Q2: The crude product of my this compound synthesis is an oil instead of a solid. How can I purify it?
A2: Oily crude products often contain impurities. Purification can be attempted through recrystallization from a suitable solvent. If recrystallization is unsuccessful, column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) can be an effective method for purification.
Q3: My Knoevenagel condensation reaction using this compound is not proceeding to completion. What can I do?
A3: Incomplete conversion in a Knoevenagel condensation can be due to several factors. Consider the following troubleshooting steps:
-
Catalyst: The choice and amount of catalyst are critical. If you are using a base catalyst like piperidine or an ammonium salt, ensure it is fresh and used in the correct molar ratio.
-
Solvent: The reactants must be soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol are often effective.
-
Temperature: While many Knoeveneagel condensations work at room temperature, some may require heating to overcome the activation energy.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the nitration of active methylene groups in related compounds.
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid (optional, can be used in the nitrating mixture)
-
Glacial Acetic Acid or another suitable solvent
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,3-indandione in a suitable solvent like glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add concentrated nitric acid dropwise to the cooled and stirred solution. Crucially, maintain the reaction temperature below 10°C throughout the addition.
-
After the complete addition of nitric acid, continue to stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold water until the washings are neutral to litmus paper.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yields in Knoevenagel condensation reactions.
References
Validation & Comparative
A Comparative Guide to 2-Nitro-1,3-indandione and Ninhydrin for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical analysis, the accurate detection and quantification of amino acids are paramount. For decades, ninhydrin has been the gold standard reagent for this purpose. This guide provides a comprehensive comparison of ninhydrin with a potential alternative, 2-Nitro-1,3-indandione.
Executive Summary
Ninhydrin is a well-established and extensively documented reagent for the colorimetric analysis of amino acids, supported by a vast body of scientific literature and validated experimental protocols. In contrast, This compound is not a commonly used or well-characterized reagent for amino acid analysis . A thorough review of scientific databases reveals a significant lack of published experimental data, particularly regarding its quantitative performance in comparison to established methods. The information available on this compound is largely theoretical or based on hypothetical protocols for structurally similar compounds. Therefore, while we present the available information for a comprehensive overview, researchers should exercise caution due to the absence of empirical validation for this compound in this application.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and ninhydrin for amino acid analysis. It is important to note that the data for this compound is largely hypothetical and not substantiated by published experimental studies.
| Feature | This compound | Ninhydrin |
| Principle of Detection | Proposed to be a colorimetric reaction analogous to ninhydrin. | Colorimetric reaction forming a deep purple product (Ruhemann's Purple) with primary amino acids. |
| Reaction Product | Hypothetically a colored, conjugated system.[1] | Ruhemann's Purple (a diketohydrin complex).[2][3] |
| Color with Primary Amines | Data not available. | Deep blue or purple.[2][3] |
| Color with Proline | Data not available. | Yellow/orange iminium salt.[2] |
| Sensitivity | Data not available. | High, capable of detecting microgram quantities. |
| Quantitative Analysis | Hypothetical protocols exist, but no validated data is available.[1] | Well-established for quantitative analysis via spectrophotometry. |
| Reaction Conditions | Proposed to require heating (e.g., 60°C for 30 minutes).[1] | Typically requires heating (e.g., boiling water bath for 15-20 minutes). |
| Stability of Reagent | Data not available. | Solutions have poor long-term stability and should be freshly prepared or stored cold.[1] |
| Stability of Product | Data not available. | The colored product is stable for spectrophotometric measurement. |
| Availability of Data | Very limited to none. | Extensive. |
Reaction Mechanisms
Ninhydrin
The reaction of ninhydrin with an α-amino acid is a well-understood two-step process. First, the amino acid is oxidatively deaminated and decarboxylated to yield an aldehyde, carbon dioxide, ammonia, and a reduced form of ninhydrin (hydrindantin). The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the intensely colored Ruhemann's Purple.
This compound (Hypothetical)
The proposed mechanism for the reaction of this compound with amino acids is analogous to that of ninhydrin.[1] It is theorized to involve the formation of a Schiff base, followed by decarboxylation and subsequent condensation reactions to form a colored product.[1] The presence of the nitro group at the 2-position is expected to influence the reactivity of the dione framework.[1]
Experimental Protocols
Quantitative Amino Acid Analysis using Ninhydrin
This protocol is a standard method for the colorimetric quantification of amino acids.
Materials:
-
Ninhydrin reagent (e.g., 2% (w/v) in a suitable solvent like ethanol or a buffered solution).
-
Amino acid standards of known concentrations.
-
Unknown sample containing amino acids.
-
Buffer solution (e.g., citrate buffer, pH 5.0).
-
Spectrophotometer.
Procedure:
-
Prepare a series of amino acid standards of varying concentrations.
-
To 1 mL of each standard and the unknown sample in separate test tubes, add 1 mL of the ninhydrin reagent.
-
Prepare a blank by adding 1 mL of the ninhydrin reagent to 1 mL of distilled water.
-
Mix the contents of each tube thoroughly.
-
Heat all tubes in a boiling water bath for 15-20 minutes. A purple color will develop.
-
Cool the tubes to room temperature.
-
Add a diluent (e.g., 50% ethanol) to each tube to bring the final volume to a fixed amount (e.g., 10 mL).
-
Measure the absorbance of each solution at 570 nm using the spectrophotometer, after zeroing with the blank.
-
Plot a standard curve of absorbance versus concentration for the amino acid standards.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.
Hypothetical Protocol for Amino Acid Detection with this compound
The following is a hypothetical qualitative protocol based on the limited available information.[1] This protocol has not been experimentally validated in published literature.
Materials:
-
This compound solution (e.g., 1 mg/mL in ethanol).[1]
-
Amino acid solutions (e.g., 1 mg/mL in water).[1]
-
Spot plate or filter paper.[1]
Procedure:
-
On a spot plate or filter paper, place one drop of the this compound solution.[1]
-
To the same spot, add one drop of the amino acid solution.[1]
-
Prepare a control spot with only the this compound solution and a drop of water.[1]
-
Observe for any color change, which may be enhanced by gentle heating.[1]
Experimental Workflow
The general workflow for quantitative amino acid analysis using a colorimetric reagent is depicted below.
Conclusion
For researchers, scientists, and drug development professionals requiring reliable and validated methods for amino acid analysis, ninhydrin remains the unequivocally superior choice . Its reaction mechanism, performance characteristics, and experimental protocols are thoroughly documented and scientifically validated.
While this compound presents a theoretical alternative based on structural analogy to ninhydrin, the profound lack of experimental data in the scientific literature makes it an unverified and high-risk option for any quantitative application. The information available is insufficient to recommend its use beyond preliminary, exploratory research. Future studies are required to determine if this compound offers any advantages over ninhydrin in terms of sensitivity, specificity, or stability. Until such data becomes available, ninhydrin continues to be the industry and academic standard for colorimetric amino acid analysis.
References
A Comparative Guide to HPLC Derivatization for Amino Acid Analysis: Evaluating the Potential of 2-Nitro-1,3-indandione Against Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial in various stages of research and development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, as most amino acids lack a native chromophore or fluorophore, chemical derivatization is essential to enable sensitive detection. This guide provides a comparative analysis of a hypothetical HPLC method using 2-Nitro-1,3-indandione for derivatization against well-established and validated methods employing o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and Dansyl chloride.
Currently, there is a notable lack of established and documented HPLC methods utilizing this compound as a derivatizing agent in peer-reviewed literature. However, its chemical structure, particularly the indandione moiety, suggests a potential reactivity towards primary and secondary amines, akin to the well-known ninhydrin reaction. This suggests its prospective application in the derivatization of amino acids for HPLC analysis.
This guide, therefore, introduces a hypothetical HPLC method validation for this compound and objectively compares its potential performance with the established OPA, FMOC, and Dansyl chloride methods, supported by experimental data from existing literature.
Comparison of Performance Data
The following tables summarize the quantitative performance data for the established HPLC derivatization methods.
Table 1: Linearity and Sensitivity of Established HPLC Derivatization Methods for Amino Acid Analysis
| Derivatization Reagent | Linearity Range (µmol/L) | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| o-Phthalaldehyde (OPA) | 1 - 100 | ≥ 0.9998[1] | 1 fmol/µl[2] | Not consistently reported |
| 9-Fluorenylmethyl chloroformate (FMOC) | 1 - 100 | ≥ 0.9998[1] | 1 fmol/µl[2] | 1-10 pmol[3] |
| Dansyl Chloride | 0.05 - 0.5 mmol/l | Not consistently reported | Not consistently reported | Not consistently reported |
Table 2: Precision and Accuracy of Established HPLC Derivatization Methods for Amino Acid Analysis
| Derivatization Reagent | Precision (RSD%) | Accuracy (Recovery %) |
| o-Phthalaldehyde (OPA) | < 4% (for most amino acids in plasma)[4] | Not consistently reported |
| 9-Fluorenylmethyl chloroformate (FMOC) | < 3% (Peak Areas)[1] | 102% ± 4%[5] |
| Dansyl Chloride | Not consistently reported | Not consistently reported |
Experimental Protocols
Detailed methodologies for the established and the hypothetical derivatization procedures are provided below.
Hypothetical Method: this compound Derivatization
This proposed protocol is based on the general principles of pre-column derivatization of amino acids.
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile.
-
Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.5 with sodium hydroxide.
2. Derivatization Procedure:
-
To 100 µL of the amino acid standard or sample solution, add 200 µL of the 0.4 M borate buffer (pH 9.5).
-
Add 200 µL of the 10 mM this compound solution.
-
Vortex the mixture and incubate at 60°C for 20 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer with 5% tetrahydrofuran, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient Elution: A linear gradient starting from a low percentage of mobile phase B, gradually increasing to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the absorption maximum of the this compound-amino acid derivative (hypothetically in the visible range due to the nitro group).
Established Method 1: o-Phthalaldehyde (OPA) Derivatization
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[6]
1. Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of a thiol (e.g., 3-mercaptopropionic acid).
2. Derivatization Procedure:
-
The derivatization is often automated in the autosampler.
-
Mix the sample with the OPA reagent.
-
Allow the reaction to proceed for a short time (typically 1-2 minutes) at ambient temperature before injection.[7]
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Sodium phosphate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[8]
Established Method 2: 9-Fluorenylmethyl chloroformate (FMOC) Derivatization
FMOC reacts with both primary and secondary amines to form stable, fluorescent derivatives.[1]
1. Reagent Preparation:
-
FMOC Reagent: Prepare a solution of FMOC in acetonitrile.
2. Derivatization Procedure:
-
Mix the sample with a borate buffer to adjust the pH to the alkaline range.
-
Add the FMOC reagent and allow the reaction to proceed.
-
The excess FMOC reagent is often quenched with a primary amine like adamantanamine.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Detection: Fluorescence detector with excitation at 266 nm and emission at 305 nm.
Established Method 3: Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amino groups to produce stable and highly fluorescent dansyl-amino acid derivatives.
1. Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone.
-
Buffer: A sodium bicarbonate buffer is typically used.
2. Derivatization Procedure:
-
Mix the sample with the sodium bicarbonate buffer.
-
Add the Dansyl chloride solution.
-
The reaction mixture is incubated, often at an elevated temperature (e.g., 37-60°C).
-
The reaction is stopped by adding a quenching agent.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Detection: Fluorescence detector with excitation typically around 335 nm and emission around 520 nm.
Visualizing the Workflow
To illustrate the logical steps in the validation of the hypothetical HPLC method using this compound, the following workflow diagram is provided.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to Derivatizing Agents: Unveiling the Potential of 2-Nitro-1,3-indandione
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids and other primary and secondary amines, the selection of an appropriate derivatizing agent is paramount. These agents enhance detectability, typically by introducing a chromophoric or fluorophoric tag to the analyte. While established reagents like Ninhydrin, Dansyl Chloride, and Fluorescamine have long been the mainstays of analytical laboratories, the emergence of novel agents warrants a thorough comparative evaluation. This guide provides an objective comparison of 2-Nitro-1,3-indandione with these conventional derivatizing agents, supported by available data and detailed experimental protocols.
Introduction to this compound
This compound is a derivative of 1,3-indandione, a class of compounds recognized for their reactivity towards primary and secondary amines.[1] The introduction of a nitro group (-NO2) to the indanedione structure is anticipated to modulate its reactivity and the spectroscopic properties of the resulting derivatives. Theoretically, the electron-withdrawing nature of the nitro group could enhance the electrophilicity of the carbonyl carbons, potentially leading to faster reaction kinetics or reactions under milder conditions. Furthermore, the nitro group may influence the chromophoric or fluorophoric properties of the resulting derivative, possibly offering advantages in sensitivity or selectivity. However, it is crucial to note that comprehensive studies detailing the performance of this compound as a derivatizing agent for quantitative analysis are limited in the currently available scientific literature. Much of its potential is inferred from the well-documented chemistry of related indanedione compounds.[2][3]
Performance Comparison of Derivatizing Agents
The efficacy of a derivatizing agent is assessed based on several key performance parameters. The following table summarizes the available quantitative data for this compound and its established counterparts.
| Parameter | This compound | Ninhydrin | Dansyl Chloride | Fluorescamine |
| Analyte Reactivity | Primary and Secondary Amines (Theoretical) | Primary Amines | Primary and Secondary Amines | Primary Amines |
| Detection Method | Colorimetric/Fluorometric (Theoretical) | Colorimetric (570 nm) | Fluorometric (Ex: ~335 nm, Em: ~520 nm), UV-Vis | Fluorometric (Ex: 390 nm, Em: 475 nm) |
| Limit of Detection (LOD) | Data not available | Nanomole to picomole range | Picomole to femtomole range[4] | Picomole to nanomole range[5] |
| Derivative Stability | Data not available | Moderate | High[4] | Moderate (pH dependent) |
| Reaction Conditions | Mild to moderate (Theoretical) | Requires heating (e.g., 90-100°C)[6] | Alkaline pH (9.5-10.5), room temp to 50°C[4][7] | Alkaline pH (8-9), room temperature[8] |
| Interferences | Ammonia, other primary/secondary amines (Theoretical) | Ammonia, other primary amines | Hydrolysis of reagent, side reactions | Hydrolysis of reagent (rapid)[8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are the experimental protocols for the discussed derivatizing agents.
Protocol 1: Derivatization with this compound (Hypothetical)
Disclaimer: As of this writing, a standardized protocol for the use of this compound for quantitative amino acid analysis is not well-documented in peer-reviewed literature. The following protocol is a hypothetical procedure based on the principles of related indanedione chemistry and requires experimental validation and optimization.
Reagents:
-
This compound solution (e.g., 10 mM in acetonitrile)
-
Borate Buffer (0.1 M, pH 9.0)
-
Amino acid standards or sample solution
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at a predetermined temperature (e.g., 60°C) for a specified time (e.g., 20 minutes). These parameters will require optimization.
-
After incubation, cool the reaction mixture to room temperature.
-
Stop the reaction by adding 50 µL of the quenching solution.
-
The derivatized sample is now ready for analysis by HPLC with an appropriate detector (e.g., UV-Vis or fluorescence).
Protocol 2: Derivatization with Ninhydrin
Reagents:
-
Ninhydrin reagent (e.g., 2% w/v in a mixture of DMSO and acetate buffer)[6]
-
Hydrindantin (optional, to enhance color development)[6]
-
Amino acid standards or sample solution
-
Dilution solvent (e.g., 50% v/v 2-propanol in water)[6]
Procedure:
-
To 200 µL of the amino acid standard or sample, add 800 µL of the ninhydrin reagent in a heat-resistant tube.[6]
-
Seal the tube and heat in a water bath at 90°C for 45 minutes.[6]
-
Cool the tubes to room temperature.
-
Dilute the reaction mixture with the dilution solvent.
-
Measure the absorbance at 570 nm using a spectrophotometer.[6][9]
Protocol 3: Derivatization with Dansyl Chloride
Reagents:
-
Dansyl Chloride solution (e.g., 50 mM in acetonitrile)[10]
-
Sodium Carbonate/Bicarbonate Buffer (100 mM, pH 9.8)[10]
-
Amino acid standards or sample solution
-
Quenching solution (e.g., 10% v/v ammonium hydroxide or methylamine)[11]
Procedure:
-
To 50 µL of the amino acid standard or sample, add 50 µL of the Sodium Carbonate/Bicarbonate Buffer.[10]
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate in the dark at room temperature for 60 minutes.[10]
-
Add 50 µL of the quenching solution to react with excess Dansyl Chloride.
-
The dansylated sample is ready for HPLC analysis with fluorescence or UV detection.[4]
Protocol 4: Derivatization with Fluorescamine
Reagents:
-
Fluorescamine solution (e.g., 5 mg/mL in acetone or acetonitrile)[8]
-
Borate Buffer (0.1 M, pH 9.0)[8]
-
Amino acid standards or sample solution
Procedure:
-
To 1.0 mL of the Borate Buffer, add up to 100 µL of the amino acid standard or sample.[8]
-
Rapidly add 500 µL of the Fluorescamine solution while vortexing.
-
The reaction is almost instantaneous.
-
Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[8][12]
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and analytical processes can provide a deeper understanding of these derivatization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method | Springer Nature Experiments [experiments.springernature.com]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. interchim.fr [interchim.fr]
- 9. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 1,2-Indandione and 2-Nitro-1,3-Indandione for Latent Fingerprint Development
A Guide for Researchers and Forensic Science Professionals
In the field of forensic science, the development of latent fingerprints on porous surfaces is a critical task. For years, reagents that react with amino acid residues in fingerprint sweat have been the cornerstone of this process. Among these, 1,2-indandione has emerged as a highly effective and widely adopted solution. This guide provides a comprehensive comparison of 1,2-indandione with the lesser-known 2-Nitro-1,3-indandione, offering insights into their performance, experimental protocols, and underlying chemical mechanisms.
While 1,2-indandione is a well-documented and validated reagent, it is important to note that a comprehensive search of scientific literature reveals a significant lack of published research on the application of this compound for latent fingerprint development. Much of the available information on the nitro-substituted compound is theoretical. This guide, therefore, presents a thorough overview of 1,2-indandione based on extensive experimental data and contrasts it with the proposed, yet largely unvalidated, characteristics of this compound.
Performance Comparison
1,2-Indandione has demonstrated superior performance in numerous studies when compared to other established reagents like 1,8-diazafluoren-9-one (DFO) and ninhydrin.[1][2][3] It reacts with amino acids to produce a pale pink product, often referred to as "Joullie's Pink," which exhibits strong fluorescence under specific light conditions, significantly enhancing the visibility of latent prints.[1][4]
Key advantages of 1,2-indandione include:
-
High Sensitivity: It is considered to be at least as sensitive as DFO and often develops a higher number of identifiable fingerprints.[1][5] On some surfaces, it has been shown to develop significantly more prints than the DFO-ninhydrin sequence.[1]
-
Strong Fluorescence: The developed prints fluoresce brilliantly at room temperature, often with greater intensity than those developed with DFO.[1][4]
-
Cost-Effectiveness: The relative simplicity of its synthesis makes it a more economical alternative to other reagents.[6]
-
Stable Formulations: It can be prepared in stable working solutions.[1]
Due to the lack of experimental data for this compound in forensic applications, a direct quantitative comparison of its performance is not possible.
Quantitative Data Summary
The following table summarizes the performance characteristics of 1,2-indandione based on available research. No comparable data is available for this compound.
| Performance Metric | 1,2-Indandione | This compound |
| Fingerprint Quality | Develops sharp, clear, and highly fluorescent prints.[7] | Not available |
| Development Time | Room temperature development can take 4-5 days, but is significantly accelerated with heat and humidity (e.g., 100°C for 10-20 minutes at ~60% RH).[6][8] | Not available |
| Sensitivity | High. Develops more fingerprints than DFO, ninhydrin, or the DFO-ninhydrin sequence.[1][6] | Not available |
| Specificity | Reacts with amino acids present in fingerprint residue.[9][10] | Not available |
| Fluorescence | Strong fluorescence observed with excitation around 520-530 nm and viewing through an orange or red filter (~590 nm).[6][11] The fluorescence is often stronger than that of DFO-developed prints.[4] | Not available |
| Compatibility | Highly effective on porous surfaces such as paper and cardboard.[1] Special considerations are needed for thermal paper to avoid darkening.[2][12] | Not available |
| Sequential Treatment | Can be effectively used in sequence with other reagents. The sequence of 1,2-indandione followed by ninhydrin is recommended to maximize fingerprint recovery.[3] | Not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the established protocol for 1,2-indandione and a hypothetical protocol for this compound based on analogous chemical reactions.
1,2-Indandione Protocol
Reagent Preparation:
A common working solution is prepared as follows:
-
Dissolve 1.0 g of 1,2-indandione in 50 mL of ethyl acetate.
-
Add 5 mL of glacial acetic acid.
-
Bring the final volume to 1 L with a carrier solvent such as HFE-7100.
Note: Formulations can vary, and some studies suggest that the addition of zinc chloride can enhance the fluorescence of the developed prints.[13]
Application:
-
The reagent can be applied by dipping, spraying, or brushing the exhibit in a well-ventilated fume hood.[6][11]
-
Allow the exhibit to air dry completely.[11]
Development:
-
For accelerated development, place the treated item in a humidity chamber or oven at 100°C for 10-20 minutes with approximately 60% relative humidity.[8] Alternatively, a heat press can be used at higher temperatures for a shorter duration (e.g., 165°C for 10 seconds).[6]
-
Development can also occur at room temperature over several days.[6]
Visualization:
-
Examine the developed prints under a forensic light source with an excitation wavelength of approximately 520-530 nm.[13]
-
View the resulting fluorescence through an orange or red filter (approximately 590 nm).[6]
-
Photograph any developed prints for documentation.[11]
Hypothetical Protocol for this compound
The following protocol is theoretical and based on the proposed synthesis and application of nitro-substituted indanediones.[8][14] This protocol requires experimental validation.
Reagent Preparation (Proposed):
-
Stock Solution: Prepare a 0.2% (w/v) stock solution by dissolving 0.2 g of this compound in 10 mL of ethyl acetate.[8]
-
Working Solution: Add the stock solution to 90 mL of a non-polar carrier solvent like HFE-7100 and mix thoroughly.[8]
Application (Proposed):
-
Apply the working solution by dipping or spraying in a fume hood.[8]
-
Allow the specimen to air dry completely.[8]
Development (Proposed):
-
Heat the specimen in a humidity chamber at 80-100°C and approximately 60% relative humidity for 10-20 minutes.[8]
Visualization (Proposed):
-
Visualization would likely require a forensic light source, with the optimal excitation and emission wavelengths to be determined experimentally.
Reaction Mechanisms and Workflows
The reaction of indandione derivatives with amino acids is central to their effectiveness in fingerprint development.
1,2-Indandione Reaction Mechanism
1,2-indandione reacts with amino acids in a mechanism analogous to the ninhydrin reaction to form a fluorescent product.[6][9][15] The reaction proceeds through the formation of an intermediate imine, followed by decarboxylation and subsequent reaction with another molecule of 1,2-indandione to yield the fluorescent compound, Joullie's Pink.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Indanedione - A winning ticket for developing fingermarks: A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance of 1,2-indanedione and the need for sequential treatment of fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bvda.com [bvda.com]
- 5. Optimization and initial evaluation of 1,2-indandione as a reagent for fingerprint detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fingerprint Development by 1,2-Indanedione [fingerprintexpert.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigations of the reaction mechanisms of 1,2-indanediones with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caronscientific.com [caronscientific.com]
- 12. marshall.edu [marshall.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Comparative Analysis of Nucleophilic Cross-Reactivity with 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Reactivity of 2-Nitro-1,3-indandione with Diverse Nucleophiles, Supported by Experimental Data.
This compound is a versatile bicyclic compound featuring a highly activated electrophilic center. The presence of two carbonyl groups and a nitro group on the central carbon of the indane-1,3-dione scaffold renders it susceptible to nucleophilic attack. Understanding its cross-reactivity with a range of nucleophiles is crucial for its application in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceutical agents. This guide provides a comparative overview of the reactivity of this compound with sulfur, nitrogen, oxygen, and carbon-based nucleophiles, supported by available experimental insights.
Quantitative Data Summary
Direct comparative kinetic studies on the cross-reactivity of this compound with a wide array of nucleophiles under standardized conditions are not extensively documented in publicly available literature. However, qualitative and semi-quantitative data from various studies involving related compounds allow for a general comparison of reactivity. The following table summarizes the expected relative reactivity based on the principles of nucleophilicity and the nature of the electrophilic center in this compound.
| Nucleophile Class | Example Nucleophile | Expected Reactivity | Product Type | Notes |
| Sulfur | Thiophenols, Mercaptans | High | Thioether adducts | Thiols are generally excellent nucleophiles and are expected to react readily. |
| Nitrogen | Primary & Secondary Amines, Hydrazines | High to Moderate | Enamines, Schiff bases, or cyclized products | Reactivity is dependent on the basicity and steric hindrance of the amine. |
| Oxygen | Alkoxides, Hydroxide | Moderate | Enol ethers, Hemiketals | Reactions are often reversible and may require specific conditions to drive to completion. |
| Carbon | Carbanions (e.g., from malonates, nitroalkanes) | Moderate to Low | Michael-type adducts | Requires strong bases to generate the nucleophilic carbanion. |
Reaction Mechanisms and Pathways
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic addition to the electron-deficient C2 carbon. The subsequent pathway can vary depending on the nucleophile and reaction conditions, potentially leading to stable adducts or further transformations.
Caption: Generalized reaction pathway of nucleophilic addition to this compound.
Experimental Protocols
While specific comparative kinetic studies are sparse, the following are generalized experimental protocols adapted from reactions with analogous compounds that can be used to assess the cross-reactivity of this compound.
General Procedure for Michael Addition of Carbon Nucleophiles
This protocol is adapted from the organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes and can be modified for this compound.
-
Reaction Setup: To a vial containing the carbon nucleophile (e.g., dimethyl malonate, 0.55 mmol) and an organocatalyst (e.g., a primary amine-based catalyst, 10 mol%) in a suitable solvent (e.g., toluene, 1 mL), add this compound (0.5 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., -20 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Reaction with Amine and Thiol Nucleophiles
This procedure is based on the condensation reactions of 2-arylmethyliden-1,3-indandiones with 2-aminothiophenol.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Nucleophile Addition: Add the amine or thiol nucleophile (1-1.2 equivalents) to the solution. A catalytic amount of acid (e.g., HCl) or base may be required depending on the nucleophile.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the nucleophile.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and isolate the product by filtration or by extraction after solvent evaporation.
-
Purification: Wash the crude product with a suitable solvent and recrystallize if necessary.
Comparative Discussion
The reactivity of nucleophiles towards this compound is governed by several factors, including the inherent nucleophilicity, basicity, and steric bulk of the attacking atom, as well as the stability of the resulting product.
-
Sulfur Nucleophiles: Thiols are highly polarizable and potent nucleophiles. Their reaction with this compound is expected to be rapid and lead to the formation of stable thioether adducts. The reaction of 2-arylmethyliden-1,3-indandiones with 2-aminothiophenol demonstrates the high reactivity of the thiol group, which can lead to cyclization products.
-
Nitrogen Nucleophiles: The reactivity of nitrogen nucleophiles is highly dependent on their structure. Primary and secondary amines are generally good nucleophiles and are expected to react readily. The initial adduct can subsequently eliminate water to form an enamine or undergo further cyclization, as seen in the reactions of related indandione derivatives.
-
Oxygen Nucleophiles: Alkoxides and hydroxides are strong bases and moderate nucleophiles. Their addition to the carbonyl group is often a reversible process. To favor the formation of stable products, the reaction may need to be driven to completion, for instance, by removing water.
-
Carbon Nucleophiles: Carbon-based nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or nitroalkanes, are generally less reactive than heteroatom nucleophiles and require basic conditions to be generated. The Michael addition of such nucleophiles to activated alkenes is a well-established reaction, and similar reactivity can be anticipated with the electrophilic center of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of the cross-reactivity of this compound.
Caption: A streamlined workflow for assessing nucleophilic cross-reactivity.
A Comparative Guide to Quantitative Amino Acid Analysis: 2-Nitro-1,3-indandione vs. AccQ-Tag
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. This guide provides a comprehensive comparison of two methodologies: the well-established, commercially available AccQ-Tag™ system and the potential, but less characterized, 2-Nitro-1,3-indandione reagent.
This comparison delves into the fundamental principles, experimental protocols, and performance data of each method. While the AccQ-Tag system is supported by extensive experimental validation, the data for this compound is largely theoretical at present. This guide aims to provide an objective overview to inform your choice of methodology for amino acid analysis.
At a Glance: Key Differences
| Feature | This compound | AccQ-Tag™ |
| Derivatization Chemistry | Proposed to be analogous to ninhydrin, forming a colored product. | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with primary and secondary amines to form stable, fluorescent derivatives. |
| Detection Method | Spectrophotometry (colorimetric) | UV absorbance (260 nm) or fluorescence detection.[1] |
| Commercial Availability | Reagent available, but no dedicated kit for amino acid analysis. | Commercially available as a complete kit with reagents, columns, and standards. |
| Supporting Data | Limited to theoretical mechanisms and hypothetical protocols. | Extensive peer-reviewed publications and manufacturer data on performance. |
In-Depth Analysis
This compound: A Theoretical Perspective
This compound is a compound that is structurally related to ninhydrin, a well-known reagent for amino acid detection.[1] The proposed reaction mechanism for this compound with amino acids is believed to be analogous to the ninhydrin reaction, which involves the formation of a colored product that can be quantified using spectrophotometry.[1]
Proposed Reaction Mechanism
The reaction is theorized to proceed through a multi-step process:
-
Nucleophilic Attack: The amino group of the amino acid attacks one of the carbonyl carbons of the this compound molecule.[1]
-
Formation of a Schiff Base: This is followed by the elimination of a water molecule, leading to the formation of a Schiff base intermediate.[1]
-
Decarboxylation and Product Formation: Subsequent decarboxylation and further reaction with another molecule of this compound is expected to yield a colored product.
Experimental Data: A Notable Gap
A significant limitation in evaluating this compound for quantitative amino acid analysis is the lack of published experimental data. While hypothetical protocols and theoretical performance characteristics can be proposed, there is a clear absence of validated methods and performance metrics such as linearity, sensitivity, and reproducibility in the scientific literature.
AccQ-Tag™ Method: A Validated Approach
The AccQ-Tag method, developed by Waters Corporation, is a widely used and well-documented pre-column derivatization technique for the analysis of amino acids in a variety of complex samples, including protein hydrolysates, physiological fluids, and cell culture media.[2][3]
Derivatization Chemistry
The core of the AccQ-Tag method is the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives that can be readily separated by reversed-phase liquid chromatography and detected by UV absorbance or fluorescence.[2]
Quantitative Performance
The AccQ-Tag method has been extensively validated and is known for its excellent performance characteristics.
| Performance Metric | AccQ-Tag™ |
| Linearity | Excellent, with correlation coefficients (R²) typically > 0.999 for a wide range of amino acid concentrations. |
| Sensitivity | High sensitivity, with limits of detection (LOD) in the low picomole to femtomole range.[4][5] |
| Reproducibility | High reproducibility, with coefficients of variation (CV) for retention times and peak areas typically below 1% and 8% respectively.[4][5] |
| Stability of Derivatives | The AQC-derivatized amino acids are stable for several days, allowing for flexibility in sample analysis.[2] |
Experimental Protocols
Hypothetical Protocol for this compound
The following is a hypothetical protocol based on the proposed reaction mechanism and should be optimized and validated before use.
-
Sample Preparation: Prepare amino acid standards and samples in a suitable buffer (e.g., borate buffer, pH 8-9).
-
Derivatization:
-
To a specific volume of the amino acid solution, add a solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to facilitate the reaction.
-
-
Analysis:
-
After cooling to room temperature, measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus the concentration of the amino acid standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
AccQ-Tag™ Ultra Derivatization Protocol
This is a summary of the manufacturer's protocol. For detailed instructions, refer to the official Waters AccQ-Tag Ultra Chemistry Kit manual.
-
Sample Preparation: Reconstitute the AccQ-Tag Ultra Borate Buffer.
-
Derivatization:
-
To 10 µL of your amino acid sample or standard, add 70 µL of the reconstituted AccQ-Tag Ultra Borate Buffer and mix.
-
Reconstitute the AccQ-Tag Ultra Reagent with 1.0 mL of AccQ-Tag Ultra Reagent Diluent (acetonitrile).
-
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to the sample/buffer mixture and vortex immediately.
-
Heat the mixture at 55°C for 10 minutes.
-
-
Analysis:
-
After cooling, the derivatized samples are ready for injection into a UPLC® system equipped with an AccQ-Tag Ultra column and a photodiode array (PDA) or fluorescence detector.
-
Visualizing the Workflows
Figure 1. A comparison of the hypothetical workflow for amino acid analysis using this compound and the established workflow for the AccQ-Tag™ method.
Signaling Pathways and Chemical Reactions
Figure 2. A simplified representation of the proposed reaction for this compound and the established reaction for the AccQ-Tag™ method.
Conclusion: A Choice Guided by Data and Validation
For researchers requiring a robust, reliable, and highly sensitive method for the quantitative analysis of amino acids, the AccQ-Tag™ system stands out as a well-established and commercially supported solution. The extensive body of experimental data and detailed, validated protocols provide a high degree of confidence in the accuracy and reproducibility of the results.
In contrast, This compound represents a potential, but as of now, largely theoretical alternative. While its proposed reaction mechanism is chemically plausible and analogous to the well-known ninhydrin reaction, the critical lack of published experimental data on its quantitative performance makes it a subject for further research rather than a readily applicable method for routine analysis.
For professionals in research, and particularly in drug development where data integrity and methodological validation are paramount, the choice of a well-characterized and validated method like AccQ-Tag™ is strongly recommended. Future research may establish this compound as a viable alternative, but for current applications, the evidence-based choice is clear.
References
Assessing the Specificity of 2-Nitro-1,3-indandione for Primary Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective detection and quantification of primary amines is a critical task in various scientific disciplines, from biochemical research to pharmaceutical development. The indandione scaffold, most notably represented by ninhydrin, has long been a cornerstone for colorimetric amine detection.[1] This guide provides a comparative analysis of 2-Nitro-1,3-indandione, a derivative whose properties are theoretically enhanced by the introduction of a nitro group, against established reagents for primary amine detection. Due to the limited direct experimental data on this compound, this guide will draw upon the well-documented chemistry of analogous indane-1,3-diones to present a comprehensive overview of its expected performance and specificity.
Comparative Analysis of Primary Amine Detection Reagents
The choice of reagent for primary amine detection is dictated by factors such as sensitivity, specificity, and the experimental conditions required. The introduction of a nitro group to the 1,3-indandione structure is anticipated to influence its electrophilicity and the spectral properties of the resulting chromophore.[1] Below is a comparative summary of this compound's projected characteristics alongside those of widely used alternative reagents.
| Reagent | Target Moiety | Reaction Principle | Typical Detection Method | Advantages | Disadvantages |
| This compound (Hypothesized) | Primary Amines | Nucleophilic addition of the amine to a carbonyl group, followed by condensation to form a colored product, analogous to Ruhemann's purple.[1][2] | Colorimetric (Visible Absorbance) | Potentially higher sensitivity due to the electron-withdrawing nitro group.[1] Simple, inexpensive colorimetric assay. | Lack of established protocols and validated performance.[1] Specificity against other nucleophiles is not yet documented. |
| Ninhydrin | Primary Amines | Reacts with primary amines to produce a deep purple color known as Ruhemann's purple.[1] | Colorimetric (570 nm) | Well-established, simple, and inexpensive.[1] | Not suitable for secondary amines (proline gives a yellow color).[1] Reaction requires heating.[1] |
| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Reacts with primary amines and a thiol to form a fluorescent isoindole derivative.[3][4] | Fluorometric (Ex: 340 nm, Em: 455 nm) | High sensitivity, rapid reaction at room temperature.[3] | The formed derivatives are not very stable.[3] Requires the presence of a thiol co-reagent.[3] |
| Fluorescamine | Primary Amines | Reacts rapidly with primary aliphatic amines to yield a fluorescent derivative.[5] | Fluorometric | Very high sensitivity, reaction is almost instantaneous. Excess reagent is non-fluorescent upon hydrolysis.[5] | The reagent itself is unstable in aqueous solutions.[5] |
Proposed Reaction of this compound with a Primary Amine
The reaction of this compound with a primary amine is expected to proceed through a mechanism analogous to the well-known ninhydrin reaction. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the indandione.[2] Subsequent dehydration and rearrangement lead to the formation of a Schiff base intermediate, which then reacts with a second molecule of this compound to form a highly conjugated chromophore.
Experimental Protocol for Specificity Assessment
The following is a detailed protocol for assessing the specificity of this compound for primary amines. This protocol is based on established methods for evaluating amine-reactive reagents.[2][6]
Objective: To determine the reactivity of this compound with primary amines, secondary amines, and other potentially interfering functional groups.
Materials:
-
This compound solution (1 mg/mL in ethanol)
-
Test Compounds:
-
Primary amine (e.g., glycine, 1 mg/mL in water)
-
Secondary amine (e.g., proline, 1 mg/mL in water)
-
Amide (e.g., acetamide, 1 mg/mL in water)
-
Thiol (e.g., cysteine, 1 mg/mL in water)
-
Control (deionized water)
-
-
96-well microplate
-
Microplate reader (for absorbance measurements)
-
Heating block or incubator
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well microplate, add 50 µL of each test compound solution to separate wells.
-
Prepare a blank well containing 50 µL of deionized water.
-
-
Addition of Reagent:
-
Add 100 µL of the this compound solution to each well.
-
-
Incubation:
-
Incubate the microplate at 60°C for 20 minutes.
-
-
Absorbance Measurement:
-
After incubation, allow the plate to cool to room temperature.
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the colored product (a preliminary scan should be performed to determine this, likely in the range of 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each test well.
-
Compare the absorbance values obtained for the primary amine with those of the other functional groups. A significantly higher absorbance for the primary amine indicates specificity.
-
Experimental Workflow for Specificity Assessment
The following diagram illustrates the logical workflow for conducting the specificity assessment experiment described above.
Conclusion
While direct experimental evidence for the specificity of this compound is currently limited in publicly available literature, its structural similarity to ninhydrin suggests it holds promise as a reagent for primary amine detection. The presence of the nitro group is expected to enhance its reactivity and potentially the sensitivity of detection. However, comprehensive experimental validation is necessary to confirm its specificity, optimal reaction conditions, and performance relative to established reagents. The protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such an evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. analab.com.tw [analab.com.tw]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to a Hypothetical Analytical Method Using 2-Nitro-1,3-indandione for Amine and Amino Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the potential application of 2-Nitro-1,3-indandione as an analytical reagent for the detection and quantification of primary and secondary amines and amino acids. A comprehensive review of current scientific literature reveals a notable absence of established, standardized analytical methods employing this specific compound. However, based on the known reactivity of similar indane-1,3-dione derivatives, such as the widely used ninhydrin, a hypothetical method can be proposed.[1] This document outlines a theoretical framework for such a method, provides a detailed experimental protocol, and presents a comparative analysis against the established ninhydrin assay. It is crucial to note that the proposed method with this compound is theoretical and would require experimental validation.
Introduction to this compound and its Potential Analytical Utility
Indane-1,3-dione and its derivatives are a class of organic compounds with versatile applications in chemical synthesis and analytical chemistry.[1] The most prominent example is ninhydrin (2,2-dihydroxyindane-1,3-dione), which is extensively used for the colorimetric detection of amino acids.[1] The chemical structure of this compound, featuring a nitro group (-NO2) on the central carbon of the indane-1,3-dione scaffold, suggests its potential as a derivatizing agent.[1] The presence of the electron-withdrawing nitro group could potentially enhance the reactivity and modify the spectroscopic properties of the resulting derivative upon reaction with amines, possibly offering advantages in sensitivity or selectivity.[1]
Comparative Analysis of Analytical Methods
The following table provides a comparative overview of the hypothetical this compound method and the well-established ninhydrin assay for the analysis of primary and secondary amines.
| Feature | Hypothetical this compound Method | Ninhydrin Assay |
| Principle | Reaction with primary/secondary amines to form a colored or fluorescent product. | Reacts with primary amines to produce a deep purple color known as Ruhemann's purple. |
| Instrumentation | Colorimetric/Fluorometric | Colorimetric (spectrophotometer at 570 nm) |
| Potential Advantages | Potentially higher sensitivity or selectivity due to the nitro group.[1] | Well-established, simple, and inexpensive.[1] |
| Potential Disadvantages | Lack of established protocols, and unknown reproducibility and reliability.[1] | Not suitable for secondary amines; proline yields a yellow color; the reaction requires heating.[1] |
Experimental Protocols
Below are the detailed experimental protocols for both the hypothetical this compound method and the standard ninhydrin assay.
Hypothetical Experimental Protocol for Amine Analysis using this compound
Objective: To quantify the concentration of a primary or secondary amine in a sample.
Materials:
-
This compound reagent solution (e.g., 0.2% w/v in ethanol)
-
Amine standard solutions of known concentrations
-
Unknown sample containing the amine
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or Fluorometer
-
Cuvettes
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the amine standard solution in the buffer.
-
To 1 mL of each standard dilution, add 1 mL of the this compound reagent solution.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 15 minutes). The optimal temperature and time would need to be determined experimentally.
-
After incubation, allow the solutions to cool to room temperature.
-
Measure the absorbance or fluorescence at the wavelength of maximum absorption/emission.
-
Plot a standard curve of absorbance/fluorescence versus amine concentration.
-
-
Analysis of Unknown Sample:
-
To 1 mL of the unknown sample, add 1 mL of the this compound reagent solution.
-
Follow the same incubation and measurement procedure as for the standards.
-
Determine the concentration of the amine in the unknown sample by interpolating its absorbance/fluorescence value on the standard curve.
-
Standard Experimental Protocol for Ninhydrin Assay
Objective: To quantify the concentration of a primary amine in a sample.
Materials:
-
Ninhydrin reagent solution (e.g., 2% w/v in a mixture of ethanol and water)
-
Amino acid standard solutions of known concentrations
-
Unknown sample containing the primary amine
-
Buffer solution (e.g., citrate buffer, pH 5.5)
-
Spectrophotometer
-
Cuvettes
-
Water bath
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the amino acid standard solution in the buffer.
-
To 1 mL of each standard dilution, add 1 mL of the ninhydrin reagent solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
After heating, cool the solutions to room temperature.
-
Dilute the solutions with a suitable solvent (e.g., 50% ethanol) to a final volume of 5 mL.
-
Measure the absorbance at 570 nm.
-
Plot a standard curve of absorbance versus amino acid concentration.
-
-
Analysis of Unknown Sample:
-
To 1 mL of the unknown sample, add 1 mL of the ninhydrin reagent solution.
-
Follow the same heating, cooling, dilution, and measurement procedure as for the standards.
-
Determine the concentration of the primary amine in the unknown sample by interpolating its absorbance value on the standard curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the analysis of amines using this compound.
Caption: A generalized workflow for the proposed analytical method using this compound.
Conclusion
While there are currently no established analytical methods that utilize this compound, its chemical structure suggests a potential application as a derivatizing agent for the detection of amines and amino acids, analogous to the well-known ninhydrin reagent. The hypothetical method presented in this guide provides a theoretical framework for its use, highlighting potential advantages in sensitivity and selectivity. However, it is imperative to emphasize that extensive experimental validation is required to establish the feasibility, reliability, and performance of this proposed method. Researchers are encouraged to explore the synthesis and application of this compound in this context to potentially develop novel and improved analytical techniques.
References
Performance Evaluation of 2-Nitro-1,3-indandione in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Nitro-1,3-indandione for the analysis of complex biological samples, juxtaposed with established alternative methods. Notably, while this compound is a known chemical entity, extensive literature searches reveal a significant lack of published data regarding its performance in biological matrices for applications such as drug development or clinical diagnostics. Therefore, this guide will present a theoretical evaluation based on the chemical properties of its core structure and the well-documented performance of its analogs, primarily in the field of forensic science for the detection of amino acids.
Introduction to this compound and its Potential Applications
This compound belongs to the indandione family, a class of compounds recognized for their reactivity towards primary and secondary amines, including amino acids.[1] The presence of a nitro group is anticipated to influence its reactivity and spectroscopic properties.[1] Theoretically, its reaction with amino acids could yield a colored or fluorescent product, making it a potential candidate for the quantitative analysis of these biomolecules in complex samples. However, at present, its practical application and performance in this area remain undocumented in peer-reviewed literature.
In contrast, other 1,3-indandione derivatives and related compounds have been extensively studied and are routinely used. This guide will focus on a comparison with three prominent alternatives: Ninhydrin, 1,8-diazafluoren-9-one (DFO), and 1,2-indanedione. These reagents are widely employed for the detection of amino acids in latent fingerprints, a context that, while different from solution-based bioanalysis, provides valuable insights into their sensitivity and reactivity.[2][3][4]
Comparative Performance Analysis
The performance of this compound for the analysis of biological samples is largely hypothetical. The following table summarizes the known performance of established alternatives and provides a projected performance for this compound based on the properties of its chemical structure.
| Feature | This compound (Hypothetical) | Ninhydrin | 1,8-diazafluoren-9-one (DFO) | 1,2-indanedione |
| Target Analyte | Primary and secondary amines (e.g., amino acids, proteins) | Primary amino acids | Primary amino acids | Primary amino acids |
| Principle of Detection | Colorimetric/Fluorometric | Colorimetric | Fluorometric | Fluorometric |
| Reported Sensitivity | Unknown | Nanomolar range | Picomolar range | Picomolar range |
| Advantages | Potential for unique spectroscopic properties due to the nitro group. | Well-established, simple, and inexpensive.[2] | High sensitivity due to fluorescence.[2] | High sensitivity and produces a fluorescent product.[2][5] |
| Limitations | Lack of experimental data, unknown reactivity and stability in biological matrices, potential for interference from other biological molecules. | Not suitable for secondary amines, reaction requires heating.[5] | Requires a specific light source for visualization, humidity can be detrimental to the reaction.[4] | Development conditions can vary based on environmental factors.[4] |
| Common Applications | Not established | Amino acid analysis, fingerprint detection.[2] | Latent fingerprint detection.[2][4] | Latent fingerprint detection.[2][5][6] |
Signaling Pathways and Reaction Mechanisms
The reaction of indandione-based reagents with amino acids typically involves a nucleophilic attack by the amino group on a carbonyl carbon of the reagent, leading to the formation of a colored or fluorescent product.
-
Established Reaction Pathway (Ninhydrin): Ninhydrin reacts with the amino group of an amino acid to form a Schiff base. This intermediate then undergoes decarboxylation and further reaction with another molecule of ninhydrin to produce a deep purple product known as Ruhemann's purple.[2]
Caption: Simplified reaction pathway of Ninhydrin with an amino acid.
-
Hypothetical Reaction Pathway (this compound): It is plausible that this compound would follow a similar reaction mechanism, with the nitro group potentially influencing the electronic properties of the indandione ring and thus the spectroscopic characteristics of the final product.
Caption: Postulated reaction pathway of this compound.
Experimental Protocols
While no established protocols exist for the use of this compound in complex biological samples, a hypothetical protocol for its evaluation can be designed based on methods used for similar reagents.
Hypothetical Protocol for the Quantification of Total Amino Acids in Human Serum using this compound
-
Sample Preparation:
-
Thaw frozen human serum samples to room temperature.
-
Deproteinize the serum by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the amino acids.
-
-
Derivatization Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In a microcentrifuge tube, mix the deproteinized serum supernatant with the this compound solution and a reaction buffer (e.g., borate buffer, pH 9.0).
-
Incubate the reaction mixture at a specified temperature (e.g., 60°C) for a defined period to allow for color development.
-
-
Quantification:
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (to be determined experimentally) using a spectrophotometer.
-
Prepare a standard curve using known concentrations of a standard amino acid (e.g., glycine) to determine the concentration of total amino acids in the serum samples.
-
Caption: Hypothetical workflow for amino acid analysis.
Conclusion
This compound presents a theoretical potential for the analysis of biomolecules in complex samples due to its core chemical structure. However, the complete absence of performance data in the scientific literature makes it a high-risk, exploratory reagent. For researchers, scientists, and drug development professionals requiring reliable and validated methods, the established alternatives such as Ninhydrin, DFO, and 1,2-indanedione offer proven track records, particularly in the analogous field of amino acid detection. Future research is required to synthesize and rigorously evaluate the performance of this compound in biological matrices to ascertain its practical utility and potential advantages over existing methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. publicsafety.gc.ca [publicsafety.gc.ca]
- 5. Performance of 1,2-indanedione and the need for sequential treatment of fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cost-benefit analysis of using 2-Nitro-1,3-indandione in routine analysis
An Objective Comparison of 1,2-Indanedione, Ninhydrin, and DFO for the Development of Latent Fingerprints on Porous Surfaces.
In the field of routine analytical chemistry, particularly in forensic science, the detection of latent fingerprints on porous surfaces is a critical application. This guide provides a detailed cost-benefit analysis of 1,2-indanedione and its common alternatives, ninhydrin and 1,8-diazafluoren-9-one (DFO). While the compound 2-Nitro-1,3-indandione is commercially available, a comprehensive review of scientific literature reveals a lack of established applications and performance data in routine analysis. Therefore, this guide will focus on its well-studied analogue, 1,2-indanedione, to provide researchers, scientists, and drug development professionals with actionable data for selecting the most appropriate reagent.
Performance Comparison
The choice of developing agent is often a trade-off between sensitivity, ease of use, and cost. 1,2-indanedione has emerged as a highly effective reagent, often outperforming both ninhydrin and DFO in developing a greater number of identifiable fingerprints.
| Feature | 1,2-Indanedione | Ninhydrin | 1,8-Diazafluoren-9-one (DFO) |
| Sensitivity | High; develops a higher number of identifiable prints than DFO and the DFO-ninhydrin sequence.[1][2] Studies have shown it can develop up to 46% more identifiable prints on certain paper types compared to the DFO-ninhydrin sequence.[1][2] | Moderate; historically a standard but can be less sensitive than 1,2-indanedione and DFO. | High; more sensitive than ninhydrin alone.[3] |
| Color of Developed Print | Faint pink.[4] | Deep purple (Ruhemann's Purple).[5][6] | Pale red or pink.[4] |
| Fluorescence | Strong, especially after zinc salt treatment.[4] | Generally non-fluorescent unless treated with a metal salt. | Yields fluorescent prints, but the intensity can be weaker and less stable than 1,2-indanedione.[4] |
| Sequential Treatment | Can be effectively followed by ninhydrin treatment.[4] | Can be used after DFO. | Often used in sequence before ninhydrin.[4] |
Cost-Benefit Analysis
The operational cost is a significant factor in the selection of a routine analytical method. The following table provides an estimated cost comparison. Prices are based on currently available market data and may vary.
| Reagent | Form | Price (USD) | Estimated Cost per Liter of Working Solution (USD) |
| This compound | 50mg | $32.70 | N/A (due to lack of established working solution concentration) |
| 1,2-Indanedione | 5g | $178.02 | ~$71.21 (based on a 2g/L solution) |
| Ninhydrin | 10g | $21.53 - $64.30 | ~$1.08 - $3.22 (based on a 0.5% w/v solution) |
| 1,8-Diazafluoren-9-one (DFO) | 5g | $593.25 | ~$59.33 (based on a 0.5g/L solution) |
Note: The estimated cost per liter is for the reagent only and does not include the cost of solvents, which can be significant. The working solution concentrations are based on common protocols.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results.
1,2-Indanedione Protocol
-
Preparation of Working Solution:
-
Dissolve 2.0 g of 1,2-indanedione in 70 mL of ethyl acetate.
-
Once fully dissolved, add 930 mL of a suitable carrier solvent (e.g., HFE-7100).
-
For enhanced fluorescence, a zinc chloride solution can be incorporated into the formulation or used as a post-treatment.[7]
-
-
Application:
-
The item can be dipped into the working solution or the solution can be sprayed onto the surface.
-
-
Development:
-
Allow the item to air dry completely in a fume hood.
-
Heat the item in an oven at approximately 100°C for 10-20 minutes. A steam iron can also be used.[8]
-
-
Visualization:
Ninhydrin Protocol
-
Preparation of Working Solution:
-
Dissolve 5 g of ninhydrin in 1 L of a suitable solvent (e.g., acetone or ethanol).[10]
-
-
Application:
-
Spray the solution onto the specimen or dip the specimen into the solution.
-
-
Development:
-
Visualization:
DFO (1,8-Diazafluoren-9-one) Protocol
-
Preparation of Working Solution:
-
Prepare a stock solution by dissolving 1 g of DFO in a mixture of 200 mL of methanol, 200 mL of ethyl acetate, and 40 mL of glacial acetic acid.
-
Prepare the working solution by diluting the stock solution to 2 L with a carrier solvent like petroleum ether.[12]
-
-
Application:
-
The specimen can be dipped or sprayed with the working solution.
-
-
Development:
-
Visualization:
-
Developed prints will fluoresce under a laser or alternate light source.[12]
-
Reaction Mechanisms and Visualizations
The following diagrams illustrate the chemical reactions and workflows involved in the use of these reagents.
References
- 1. Chemical development of latent fingerprints: 1,2-indanedione has come of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Nanomaterials for the Development of Latent Fingerprints in Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. microbenotes.com [microbenotes.com]
- 7. bvda.com [bvda.com]
- 8. Fingerprint Development by 1,2-Indanedione [fingerprintexpert.in]
- 9. 1,2 Indanedione - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]
- 10. nikouiandassociates.com [nikouiandassociates.com]
- 11. makezine.com [makezine.com]
- 12. fbi.gov [fbi.gov]
- 13. bvda.com [bvda.com]
Safety Operating Guide
Proper Disposal of 2-Nitro-1,3-indandione: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Nitro-1,3-indandione, a compound that is harmful if swallowed.[1] Adherence to these protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handling of this compound should always occur in a well-ventilated area to avoid dust formation and inhalation.[1]
| Personal Protective Equipment (PPE) | Specification |
| Respiratory Protection | Dust respirator |
| Hand Protection | Protective gloves |
| Eye Protection | Safety glasses or face shield |
| Body Protection | Protective clothing and boots as required |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following steps provide a general guideline for its proper disposal.
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and airtight container to prevent dust dispersal.
-
Store the waste container in a cool, dark, and well-ventilated area away from incompatible materials, such as oxidizing agents.
-
Ensure the container is tightly closed at all times except when adding waste.
2. Spill Management:
-
In the event of a spill, carefully sweep the solid material to collect it into an airtight container.
-
Avoid actions that could generate dust.
-
The collected material from a spill should be promptly disposed of following the appropriate waste treatment methods.
3. Waste Treatment and Disposal:
-
The primary recommended method of disposal is to send the waste to an approved waste disposal plant.[2]
-
An alternative method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber system.
-
It is crucial to consult with local and regional authorities to ensure compliance with all applicable regulations.
-
Under no circumstances should this compound be discharged into drains or sewer systems .[1]
4. Container Disposal:
-
Empty containers can be triple-rinsed (or the equivalent).[1]
-
After rinsing, containers may be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Nitro-1,3-indandione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Nitro-1,3-indandione. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid organic compound that is harmful if swallowed and can cause skin and eye irritation.[1][2] Due to its nitro-group and decomposition upon melting, it should be handled with caution as a potentially thermally sensitive and reactive substance. The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear chemical-resistant gloves. Butyl or thick nitrile gloves are recommended for handling nitro compounds. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. | Prevents skin contact and potential irritation or absorption. |
| Eye and Face Protection | Use chemical safety goggles that conform to EN166 or NIOSH standards. A face shield should also be worn when there is a risk of splashing or dust generation. | Protects eyes from contact with the powder, which can cause serious irritation. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or when dust generation is likely, a half-mask respirator with particulate filters (N95, N99, or N100) is required. | Prevents inhalation of the powdered compound, which is harmful if ingested and may cause respiratory irritation. |
| Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of contamination, impervious clothing should be worn. | Minimizes skin exposure to the chemical. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Figure 1. Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Equip yourself with the full range of recommended PPE as detailed in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean, well-ventilated, and free of clutter.
-
-
Handling:
-
Weighing: Use a balance within a ventilated enclosure to minimize dust dispersion. Handle the solid gently to avoid creating airborne dust.
-
Transfer: When transferring the powder, use a spatula or other appropriate tool to prevent spillage. Avoid pouring the dry powder.
-
Dissolution: If dissolving the compound, add it slowly to the solvent with stirring. Be aware of any potential exothermic reactions.
-
-
Cleanup and Storage:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat and incompatible materials.
-
Emergency and Disposal Plan
Preparedness for emergencies and a clear disposal pathway are critical components of safe chemical management.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area and decontaminate the spill site. |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
Figure 2. Logical workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed, and chemically compatible container.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.
-
Storage: Keep the waste container in a designated and secure hazardous waste accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. The likely method of disposal is incineration in a permitted hazardous waste incinerator. Always adhere to local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
